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  • Product: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol
  • CAS: 1935375-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol: Physicochemical Properties and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, also known as 4-ethyl-3-(hydroxymethyl)furazan, is a heterocyclic compound belonging to the furazan (1,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, also known as 4-ethyl-3-(hydroxymethyl)furazan, is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) class of molecules. The furazan ring is a well-established pharmacophore found in a variety of biologically active compounds, valued for its ability to act as a nitric oxide (NO) donor and its role in various signaling pathways. This guide provides a detailed overview of the fundamental physicochemical properties of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, with a specific focus on its exact mass and molecular formula, and outlines a comprehensive protocol for its characterization using high-resolution mass spectrometry (HRMS). Understanding these core characteristics is a critical first step in the discovery and development of novel therapeutics.

Core Physicochemical Properties

A precise understanding of a compound's molecular formula and mass is foundational to all subsequent research and development activities, from synthesis and purification to pharmacological and toxicological evaluation.

PropertyValueSource
Molecular Formula C5H8N2O2[1]
Molecular Weight 128.1 g/mol [1]
Calculated Exact Mass 128.058578 Da
CAS Number 1935375-33-9[1]

The molecular formula, C5H8N2O2, dictates the elemental composition of the molecule.[1] The molecular weight is the sum of the atomic weights of the constituent atoms, while the exact mass is a more precise measure calculated using the masses of the most abundant isotopes of each element. This distinction is crucial for high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions.

Experimental Determination of Exact Mass: A Validating Workflow

The following protocol describes a self-validating system for the determination of the exact mass of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol using High-Resolution Mass Spectrometry (HRMS). The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Workflow for Exact Mass Determination

G cluster_prep Sample Preparation cluster_hrms HRMS Analysis cluster_data Data Analysis cluster_validation Validation A Dissolve (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol in a suitable solvent (e.g., Methanol) B Prepare a dilute solution (e.g., 1 µg/mL) A->B C Infuse the sample into the HRMS instrument B->C Introduction into Mass Spectrometer D Acquire data in positive ion mode using Electrospray Ionization (ESI) C->D E Perform a high-resolution full scan (e.g., m/z 50-500) D->E F Extract the ion chromatogram for the theoretical [M+H]+ ion E->F Data Processing G Determine the experimental m/z of the most intense peak F->G H Calculate the mass error in parts-per-million (ppm) G->H I Confirm isotopic pattern G->I J Mass error < 5 ppm H->J K Isotopic pattern matches theoretical distribution I->K L Confirmation of Molecular Formula J->L K->L

Caption: Workflow for the determination of the exact mass of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The choice of solvent is dictated by the solubility of the analyte and its compatibility with the ionization source. Methanol is a common choice for polar organic molecules like the one . A dilute solution prevents saturation of the detector and ion suppression effects.

    • Protocol:

      • Accurately weigh approximately 1 mg of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

      • Dissolve the compound in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

      • Perform a serial dilution to obtain a final concentration of 1 µg/mL.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion. Positive ion mode is chosen to detect the protonated molecule, [M+H]⁺. A high-resolution full scan provides the necessary mass accuracy to determine the elemental composition.

    • Protocol:

      • Calibrate the HRMS instrument according to the manufacturer's guidelines to ensure high mass accuracy.

      • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

      • Infuse the 1 µg/mL sample solution into the instrument at a constant flow rate (e.g., 5 µL/min).

      • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Analysis and Validation:

    • Rationale: The theoretical m/z of the protonated molecule ([M+H]⁺) is calculated by adding the mass of a proton (1.007276 Da) to the exact mass of the neutral molecule. The mass error, expressed in parts-per-million (ppm), is a measure of the accuracy of the measurement. A mass error of less than 5 ppm is generally considered acceptable for confirming an elemental composition. The isotopic pattern provides an additional layer of confirmation, as the relative abundances of the isotopic peaks should match the theoretical distribution for the proposed molecular formula.

    • Protocol:

      • Using the instrument's software, extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (129.065854 Da).

      • From the mass spectrum, determine the experimentally measured m/z of the most intense peak corresponding to the [M+H]⁺ ion.

      • Calculate the mass error using the following formula: ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10^6

      • Compare the experimentally observed isotopic pattern with the theoretical pattern for C5H8N2O2.

Conclusion

The precise determination of the molecular formula and exact mass of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a fundamental prerequisite for its further investigation as a potential therapeutic agent. The combination of its C5H8N2O2 molecular formula and a calculated exact mass of 128.058578 Da provides a solid foundation for its chemical identity. The outlined HRMS workflow offers a robust and self-validating method for confirming these properties, ensuring the scientific integrity of subsequent research in drug discovery and development.

References

Sources

Exploratory

thermodynamic stability of 1,2,5-oxadiazole (furazan) derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 1,2,5-Oxadiazole (Furazan) Derivatives Authored by: Gemini, Senior Application Scientist Foreword The 1,2,5-oxadiazole, or furazan, scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,2,5-Oxadiazole (Furazan) Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The 1,2,5-oxadiazole, or furazan, scaffold is a cornerstone in the development of energetic materials. Its inherent high positive enthalpy of formation, significant nitrogen-oxygen content, and structural stability make it an attractive building block for novel explosives, propellants, and pyrotechnics.[1][2] However, the promise of high performance is intrinsically linked to the challenge of ensuring thermodynamic stability and managing sensitivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for evaluating the thermodynamic stability of furazan derivatives. We will delve into the structural factors that govern stability, the experimental techniques for its characterization, and the computational approaches that guide rational design.

The Furazan Ring: A Balance of Energy and Stability

The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom.[3][4] This structure possesses a relatively low level of aromaticity, and the O-N bond can be susceptible to cleavage, which is a key factor in its energetic nature.[5] The thermodynamic stability of furazan derivatives is a delicate balance between the stabilizing effects of the heterocyclic ring and the destabilizing influence of appended energetic functional groups, often referred to as "explosophores."[6][7]

The strategic incorporation of functional groups such as nitro (-NO2), nitramino (-NHNO2), and azido (-N3) into the furazan backbone is a common approach to enhance detonation performance.[6][7] However, these substitutions significantly impact the molecule's overall stability. A central challenge in the field is to design molecules that maximize energetic output while maintaining a high degree of thermal stability and low sensitivity to external stimuli like impact and friction.[6][7][8]

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of a furazan derivative is not an intrinsic property of the ring itself but is heavily influenced by the nature and position of its substituents. Understanding these structure-stability relationships is paramount for the rational design of new energetic materials.

Influence of Substituents

The electronic and steric effects of substituents play a crucial role in determining the stability of the furazan ring. Electron-withdrawing groups, such as nitro groups, can enhance the energetic properties but often decrease thermal stability by weakening the ring's bonds.[9] Conversely, the introduction of amino groups can in some cases enhance thermal stability.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the influence of various substituents on the bond dissociation energies (BDE) within the molecule.[10] The weakest bond in the molecule is often the trigger for thermal decomposition. For instance, in some nitro-substituted furazans, the C-NO2 or N-NO2 bond is the most labile.[9][11]

Inter- and Intramolecular Interactions

Hydrogen bonding and π-π stacking interactions within the crystal lattice can significantly enhance the stability and reduce the sensitivity of furazan-based energetic materials.[6][7] These non-covalent interactions help to dissipate energy and prevent the initiation of a detonation. The presence of functional groups capable of participating in strong hydrogen bonds, such as amino (-NH2) and hydroxyl (-OH) groups, can therefore be a strategic design element for improving stability.

Ring Strain and Molecular Architecture

The fusion of the furazan ring with other heterocyclic structures is a common strategy to create more complex and energetic molecules.[8][12][13] However, this can introduce ring strain, which may negatively impact thermodynamic stability. The choice of the bridging group and the overall molecular geometry are critical considerations. For example, creating fused-ring systems with good planarity can enhance stability through improved crystal packing and intermolecular interactions.[12]

Experimental Evaluation of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively characterize the thermodynamic stability of furazan derivatives. The following techniques are central to this endeavor.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses for assessing the thermal behavior of energetic materials.[14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This technique is used to determine key thermal parameters such as the onset of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the enthalpy of decomposition (ΔHd).[14] A sharp, intense exothermic peak is characteristic of the rapid energy release associated with the decomposition of energetic materials.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] This provides information about the decomposition process, including the temperature at which mass loss begins and the number of decomposition steps. When coupled with techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), TGA can help identify the gaseous decomposition products.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the furazan derivative into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). The use of multiple heating rates allows for the determination of kinetic parameters of decomposition.[16]

  • Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate.

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of decomposition from the resulting DSC curve. The kinetic parameters (activation energy and pre-exponential factor) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall methods.[17]

Sensitivity Testing

The sensitivity of an energetic material to external stimuli is a critical safety parameter. Standardized tests are used to quantify impact and friction sensitivity.

  • Impact Sensitivity: This test determines the minimum height from which a standard weight must be dropped to cause the material to detonate.

  • Friction Sensitivity: This test measures the frictional force required to initiate a reaction.

The results of these tests are crucial for assessing the handling and storage safety of new furazan derivatives. Many novel furazan-based compounds have been developed that exhibit lower sensitivity than traditional explosives like RDX and HMX.[6][7][8]

Computational Modeling and a Priori Design

In modern energetic materials research, computational chemistry plays a vital role in the a priori design and screening of new furazan derivatives.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful tool for predicting various properties of energetic molecules, including:

  • Heats of Formation (ΔHf): A key parameter for calculating detonation performance.[10]

  • Bond Dissociation Energies (BDEs): To identify the weakest bond and predict the initial step of thermal decomposition.[10]

  • Electronic Structure: To understand the distribution of electron density and predict reactivity.

These calculations allow for the rapid screening of a large number of candidate molecules, prioritizing those with the most promising balance of performance and stability for synthesis and experimental evaluation.

Molecular Dynamics Simulations

Molecular dynamics simulations can provide insights into the behavior of energetic materials at the atomic level, including the initial stages of decomposition and the role of intermolecular interactions in the crystal lattice.

Data-Driven Insights: Structure-Property Relationships in Furazan Derivatives

The following table summarizes key thermodynamic and energetic properties for a selection of furazan derivatives, illustrating the impact of different structural modifications.

Compound Name/StructureDecomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
5,5''-(hydrazine-1,2-diyl)bis(...) perchlorate154772226.3>40360[12]
5,5''-(diazene-1,2-diyl)bis(...) nitrate130800828.4>40360[12]
Hydrazinium salt of a 1,2,4-oxadiazole and furazan conjugate-882235.140>360[6][7]
3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)251.77270-60-[18]
4-nitro-5-aminoisoxazole connected to furoxan221.4833929.9>40-[19]
Methylene C-N bridged furazan and 1,2,4-triazole267842530>40-[11]

Note: The decomposition temperatures and other properties can vary depending on the experimental conditions (e.g., heating rate in DSC). The data presented here are for comparative purposes.

Visualizing the Path to Stability Assessment

The following workflow diagram illustrates the integrated experimental and computational approach to evaluating the thermodynamic stability of novel furazan derivatives.

Stability_Workflow cluster_design Design & Synthesis cluster_eval Experimental Evaluation cluster_analysis Analysis & Refinement start Conceptual Design of Novel Furazan Derivatives comp_screen Computational Screening (DFT) - Heat of Formation - Bond Dissociation Energy start->comp_screen synthesis Chemical Synthesis comp_screen->synthesis thermal_analysis Thermal Analysis - DSC (Tonset, Tpeak, ΔHd) - TGA (Mass Loss) synthesis->thermal_analysis sensitivity Sensitivity Testing - Impact Sensitivity - Friction Sensitivity synthesis->sensitivity performance Performance Characterization - Detonation Velocity - Detonation Pressure synthesis->performance data_analysis Data Analysis & Structure-Property Correlation thermal_analysis->data_analysis sensitivity->data_analysis performance->data_analysis feedback Feedback for a Priori Design Refinement data_analysis->feedback feedback->start

Caption: Workflow for the design and stability assessment of furazan derivatives.

The thermal decomposition of furazan derivatives often proceeds through the initial cleavage of the weakest bond. A generalized decomposition pathway is depicted below.

Decomposition_Pathway Furazan_Derivative Substituted 1,2,5-Oxadiazole Initial_Cleavage Initial Bond Cleavage (e.g., C-NO2, O-N) Furazan_Derivative->Initial_Cleavage Heat Radical_Intermediates Formation of Radical Intermediates Initial_Cleavage->Radical_Intermediates Gaseous_Products Gaseous Products (N2, CO, CO2, H2O, etc.) Radical_Intermediates->Gaseous_Products Chain Reactions

Caption: Generalized thermal decomposition pathway for furazan derivatives.

Conclusion and Future Outlook

The pursuit of high-performance, insensitive energetic materials continues to drive research into 1,2,5-oxadiazole chemistry. A thorough understanding and rigorous evaluation of the thermodynamic stability of furazan derivatives are critical for the safe and successful development of these materials. The integration of advanced experimental techniques with powerful computational modeling provides a robust framework for the rational design of next-generation energetic compounds. Future efforts will likely focus on the development of novel synthetic methodologies to access increasingly complex furazan-based architectures and the application of machine learning and artificial intelligence to accelerate the discovery of new materials with optimized properties.

References

  • Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton. (2024).
  • The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic M
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020). Frontiers in Chemistry.
  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (2022). Fire.
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020). Frontiers in Chemistry.
  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
  • Up-Scaling of DSC Data of High Energetic M
  • Energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings. (n.d.).
  • Kinetics analysis of energetic material using isothermal DSC. (n.d.). Semantic Scholar.
  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)
  • Synthesis and characterization of furazan energetics ADAAF and DOATF. (n.d.).
  • Synthesis and thermal performance of 4H, 8H-Difurazano[3, 4-b: 3′, 4′-e]pyrazine. (n.d.). Journal of Thermal Analysis and Calorimetry.
  • Energetic[7][12][14]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. (2022). Molecules.

  • Furazan‐Fused Azacyclic Nitramines: Influence of Structural Features on the Combustion and the Thermolysis. (2020). Propellants, Explosives, Pyrotechnics.
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. (2024). Organic Letters.
  • Molecular design and selection of 1,2,5-oxadiazole derivatives as high-energy-density materials. (n.d.). New Journal of Chemistry.
  • Effect of substituents on the relative stability of furoxan isomers. (1986). Chemistry of Heterocyclic Compounds.
  • A High-Density, Thermally Stable Energetic Compound: Strategic Integration of Furazan and Triazole Rings via a C–N Methylene Bridge. (2026). The Journal of Organic Chemistry.
  • Recent progress in synthesis and application of furoxan. (2023). Organic & Biomolecular Chemistry.
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016).
  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. (2026).
  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. (2026).
  • Effect of substituents on the relative stability of furoxan isomers. (1986). Chemistry of Heterocyclic Compounds.
  • Electronic Substituent Effects of Furoxan and Furazan Systems. (n.d.). Journal of Chemical Research, Synopses.
  • Monocyclic furazans and furoxans. (n.d.).
  • Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. (2025). Journal of the American Chemical Society.
  • Therapeutic potential of oxadiazole or furadiazole containing compounds. (n.d.). Beni-Suef University Journal of Basic and Applied Sciences.
  • Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. (2025).
  • Study on combustion of new energetic furazans. (2015).
  • Synthesis and properties of novel 1,2,5-oxadiazole-based nitramide salts with fluorodinitromethyl as an energetic moiety. (2025).
  • 1,2,4-oxadiazol-5-(LLM-210): Design, Synthesi. (2023). OSTI.GOV.
  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applic
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Oriental Journal of Chemistry.
  • Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. (2023). Archiv der Pharmazie.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • SYNTHESIS AND EVALUATION OF SOME NEW 1,2,4-OXADAZOLE DERIVATIVES AS CATALYSTS IN BARLEY CULTIV
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Application Note: De Novo Synthesis and Isolation Protocol for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identity: (4-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Isolation Protocol for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identity: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 1935375-33-9)[1] Molecular Formula: C5H8N2O2 | Molecular Weight: 128.13 g/mol [2]

Strategic Overview & Chemical Rationale

The 1,2,5-oxadiazole (furazan) heterocycle is a highly valued pharmacophore in modern medicinal chemistry. Often deployed as a metabolically stable bioisostere for esters, amides, and carboxylic acids, the electron-deficient nature of the furazan ring enhances the lipophilicity and membrane permeability of lead compounds.

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a versatile bifunctional building block[2]. The primary alcohol provides a synthetic handle for etherification, oxidation to the aldehyde, or conversion to a leaving group, while the ethyl group provides a small lipophilic footprint.

Because direct functionalization of the pre-formed 1,2,5-oxadiazole core is notoriously difficult due to its low reactivity toward electrophilic aromatic substitution, the synthesis must proceed via a de novo ring construction. The most robust and regioselective approach is the cyclodehydration of an α,β -dioxime. To achieve the specific 3-ethyl, 4-hydroxymethyl substitution pattern, we utilize a three-phase sequence starting from commercially available ethyl 3-oxopentanoate.

Synthetic Pathway Visualization

The following workflow outlines the rational design from linear precursor to the target heterocyclic building block.

G SM Ethyl 3-oxopentanoate (Starting Material) Step1 Nitrosation (NaNO2, AcOH) SM->Step1 Int1 α-Oximino Ester Step1->Int1 Step2 Oximation (NH2OH·HCl) Int1->Step2 Int2 1,2-Dioxime Intermediate Step2->Int2 Step3 Cyclodehydration (SOCl2, Pyridine) Int2->Step3 Int3 Furazan Ester Step3->Int3 Step4 Ester Reduction (NaBH4, EtOH) Int3->Step4 Prod (4-Ethyl-1,2,5-oxadiazol- 3-yl)methanol Step4->Prod

Fig 1: De novo synthetic workflow for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol via dioxime cyclization.

Step-by-Step Experimental Methodologies

Note: The following protocols are designed for professional laboratory environments. Standard PPE, including fume hoods, must be utilized, particularly during the handling of thionyl chloride and evolution of nitrogen oxide gases.

Phase 1: Synthesis of Ethyl 2,3-bis(hydroxyimino)pentanoate (The Dioxime)

Causality Insight: We establish the required nitrogen atoms via a sequential nitrosation/oximation. Nitrosation of the active methylene selectively yields the mono-oxime, and subsequent condensation with hydroxylamine traps the ketone.

  • Nitrosation: Dissolve ethyl 3-oxopentanoate (1.0 equiv, 100 mmol) in glacial acetic acid (100 mL). Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Addition: Dissolve sodium nitrite (NaNO 2​ , 1.1 equiv) in a minimal amount of distilled water (approx. 20 mL). Add this solution dropwise to the stirring ester over 45 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled NO x​ evolution.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Oximation: To the same reaction flask, add hydroxylamine hydrochloride (NH 2​ OH·HCl, 1.5 equiv) and sodium acetate (1.5 equiv). Heat the mixture to 60 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude 1,2-dioxime as a viscous oil.

Phase 2: Cyclodehydration to Ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate

Causality Insight: Dehydration of the 1,2-dioxime forms the 1,2,5-oxadiazole core. Thionyl chloride (SOCl 2​ ) is selected as the dehydrating agent over basic thermal conditions to prevent hydrolysis of the ethyl ester.

  • Preparation: Dissolve the crude 1,2-dioxime (approx. 90 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add pyridine (2.5 equiv) and cool the solution to 0 °C under an inert argon atmosphere.

  • Dehydration: Add thionyl chloride (SOCl 2​ , 1.2 equiv) dropwise over 30 minutes. The reaction is highly exothermic; control the addition rate to maintain 0 °C.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Isolate: Carefully quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases. Separate the organic layer, wash with 1M HCl (to remove residual pyridine), dry over MgSO 4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to isolate the pure furazan ester.

Phase 3: Chemoselective Reduction to Target Alcohol

Causality Insight: Sodium borohydride (NaBH 4​ ) in ethanol is chosen over Lithium Aluminum Hydride (LiAlH 4​ ). While LiAlH 4​ is a standard ester reducing agent, it poses a severe risk of over-reducing or ring-opening the electron-deficient 1,2,5-oxadiazole core. NaBH 4​ provides the necessary chemoselectivity.

  • Reduction: Dissolve ethyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate (1.0 equiv, 50 mmol) in absolute ethanol (100 mL). Cool to 0 °C.

  • Reagent Addition: Add NaBH 4​ (3.0 equiv) in small portions over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC or LC-MS.

  • Final Isolation: Quench the reaction by slow addition of saturated aqueous NH 4​ Cl (50 mL). Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Dry the organics, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 7:3) to yield (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol as a clear to pale-yellow oil.

Quantitative Reaction Parameters

The following table summarizes the expected stoichiometric parameters, reaction conditions, and isolated yields based on optimized heterocyclic synthesis protocols.

Reaction PhaseKey ReagentsTemp / TimePurification MethodExpected Yield
1. Oximation NaNO 2​ , NH 2​ OH·HCl, AcOH0 °C 60 °C (10 h)Liquid-Liquid Extraction85 - 90% (Crude)
2. Cyclization SOCl 2​ , Pyridine, DCM0 °C RT (2.5 h)Silica Gel (9:1 Hex/EtOAc)65 - 75%
3. Reduction NaBH 4​ , EtOH0 °C RT (12 h)Silica Gel (7:3 Hex/EtOAc)70 - 80%

Analytical Validation: Identity and purity should be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended to verify the molecular weight (128.1 g/mol )[1]. 1 H NMR will show a distinct triplet-quartet pattern for the ethyl group and a singlet for the hydroxymethyl protons (~4.7 ppm), confirming the regiochemistry of the final product[3].

References

  • Building Blocks Catalogue (CAS: 1935375-33-9). Namiki Shoji Co., Ltd. Available at:[Link]

Sources

Application

Application Note: Protocols for the Protection and Deprotection of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Introduction (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a highly specialized heterocyclic building block featuring a 1,2,5-oxadiazole (commonly known as furazan) core. Compounds containing the furazan ring are of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a highly specialized heterocyclic building block featuring a 1,2,5-oxadiazole (commonly known as furazan) core. Compounds containing the furazan ring are of significant interest in medicinal chemistry as bioisosteres and nitric oxide (NO) donors [3], as well as in materials science for the development of high-energy-density materials.

The presence of the electron-withdrawing furazan ring significantly alters the electronic environment of the adjacent primary alcohol, making it slightly more activated than typical aliphatic alcohols. This application note details validated, field-proven protocols for the temporary protection of the hydroxymethyl group, ensuring the integrity of the sensitive furazan core during multi-step syntheses.

Mechanistic Insights and Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that experimental choices cannot be made in a vacuum; they must be dictated by the intrinsic chemical sensitivities of the substrate. The 1,2,5-oxadiazole ring is a highly electron-deficient heteroaromatic system [4]. When designing a protection/deprotection strategy for the C3-hydroxymethyl group, two primary vulnerabilities of the furazan ring must be mitigated:

  • Vulnerability to Reduction: The N-O bonds of the furazan ring are highly susceptible to reductive cleavage. Treatment with strong reducing agents (e.g., lithium aluminum hydride) or transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) will rapidly cleave the ring to form diamines or amino-alcohols [1]. Therefore, protecting groups that require reductive deprotection, such as Benzyl (Bn) ethers, are strongly contraindicated.

  • Stability to Base: While 3,4-disubstituted furazans exhibit moderate stability towards alkali compared to unsubstituted analogues (which undergo rapid ring-cleavage), prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can still induce ring-opening [1][2].

  • Optimal Strategy: To preserve the heterocyclic core, protecting groups installed under mild basic conditions and removed via orthogonal, non-reductive mechanisms are required. Silyl ethers (e.g., TBS) removed by fluoride ions, and esters (e.g., Acetate) removed by mild carbonate transesterification, represent the most robust and self-validating systems for this substrate.

Protecting Group Compatibility Matrix

The following table summarizes the quantitative and qualitative data regarding protecting group choices for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Protecting GroupInstallation ReagentsDeprotection ReagentsFurazan CompatibilityRecommendation
TBS Ether TBSCl, Imidazole, DCMTBAF, THFExcellent Highly Recommended . Fluoride deprotection is perfectly orthogonal to the furazan ring.
Acetate Ester Ac₂O, Pyridine, DMAPK₂CO₃, MeOHGood Recommended . Mild basic transesterification avoids ring-opening of 3,4-disubstituted furazans.
THP Acetal DHP, PPTS, DCMTsOH, MeOHModerate Viable . Acidic deprotection is tolerated, but generates a new stereocenter which complicates NMR analysis.
Benzyl Ether BnBr, NaH, DMFH₂, Pd/CPoor Avoid . Hydrogenation will cause reductive cleavage of the furazan N-O bond.

Workflow Visualization

G cluster_0 Workflow: Protection & Deprotection of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Start (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol TBS_Prot TBS Protection (TBSCl, Imidazole) Start->TBS_Prot Mild Base Ac_Prot Acetate Protection (Ac2O, Pyridine) Start->Ac_Prot Acylation TBS_Adduct TBS Ether (Base/Nucleophile Stable) TBS_Prot->TBS_Adduct Ac_Adduct Acetate Ester (Acid/Oxidation Stable) Ac_Prot->Ac_Adduct TBAF_Deprot Deprotection (TBAF, THF) TBS_Adduct->TBAF_Deprot Fluoride Cleavage K2CO3_Deprot Deprotection (K2CO3, MeOH) Ac_Adduct->K2CO3_Deprot Mild Hydrolysis End Recovered Free Alcohol TBAF_Deprot->End K2CO3_Deprot->End

Decision tree for the protection and deprotection of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Experimental Protocols

Protocol A: tert-Butyldimethylsilyl (TBS) Protection and Deprotection

This protocol is ideal when subsequent synthetic steps involve strong nucleophiles, Grignard reagents, or basic conditions.

Step 1: Installation (TBS Ether Formation)

  • Charge a flame-dried round-bottom flask with (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add imidazole (2.0 equiv) and stir until completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring conversion via TLC (Hexanes/EtOAc, 4:1).

    • Causality Check: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. It prevents the generation of free HCl (which could degrade sensitive functionalities) by precipitating as imidazolium hydrochloride.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the TBS-protected furazan.

Step 2: Deprotection (TBAF Cleavage)

  • Dissolve the TBS-protected intermediate in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.

  • Stir for 1–2 hours at room temperature.

    • Causality Check: TBAF provides a highly nucleophilic fluoride ion that selectively attacks the silicon atom due to the exceptionally high Si-F bond energy (~582 kJ/mol). This cleaves the silyl ether without requiring harsh acids or bases that could compromise the furazan ring.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash with water and brine, dry over Na₂SO₄, and concentrate to recover the free alcohol.

Protocol B: Acetate (Ac) Protection and Deprotection

This protocol is ideal for temporary protection when subsequent steps involve acidic conditions or oxidants, provided no strong nucleophiles are present.

Step 1: Installation (Acetylation)

  • Dissolve (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add pyridine (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool to 0 °C and add acetic anhydride (Ac₂O, 1.5 equiv) dropwise.

  • Stir at room temperature for 3 hours.

    • Causality Check: DMAP accelerates the acylation through the formation of a highly reactive N-acylpyridinium intermediate, ensuring complete conversion of the slightly deactivated heteroaryl-adjacent alcohol.

  • Quench with water, extract with DCM, and wash sequentially with 1 M HCl (to remove residual pyridine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection (Mild Basic Transesterification)

  • Dissolve the acetate-protected intermediate in methanol (0.1 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 0.5 equiv).

  • Stir at room temperature for 1–2 hours.

    • Causality Check: Using catalytic K₂CO₃ in methanol generates methoxide in situ, which cleanly transesterifies the acetate group to yield methyl acetate and the free alcohol. This mild condition avoids the use of strong aqueous hydroxides (like NaOH), which risk opening the 1,2,5-oxadiazole ring[1].

  • Neutralize the reaction mixture by adding an acidic cation-exchange resin (e.g., Amberlyst-15) until the pH is ~7. Filter the resin and concentrate the filtrate to recover the pure (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

References

  • Product Class 7: 1,2,5-Oxadiazoles. Thieme Chemistry. URL: [Link]

  • Furazan. Wikipedia. URL: [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. National Center for Biotechnology Information (PMC). URL: [Link]

  • 1,2,5-Oxadiazole. PubChem. URL: [Link]

Method

Application Note: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol as a Bioisosteric Building Block in Agrochemical Discovery

Introduction & Mechanistic Rationale The development of next-generation agrochemicals—encompassing herbicides, fungicides, and insecticides—relies heavily on scaffold hopping and bioisosteric replacement to overcome meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals—encompassing herbicides, fungicides, and insecticides—relies heavily on scaffold hopping and bioisosteric replacement to overcome metabolic resistance, reduce environmental toxicity, and improve target-site binding. Within this paradigm, the 1,2,5-oxadiazole (furazan) heterocyclic ring has emerged as a privileged scaffold [1].

Traditionally, ester and amide linkages in agrochemicals are highly susceptible to enzymatic hydrolysis in both plant tissues and soil microbiomes. The 1,2,5-oxadiazole ring serves as a robust bioisostere for these carbonyl-containing functional groups [2]. It mimics the spatial arrangement and hydrogen-bond acceptor capabilities of amides and esters while offering near-complete resistance to hydrolytic cleavage.

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 1935375-33-9) is a highly versatile synthetic intermediate designed for agrochemical discovery.

  • The Ethyl Group: Imparts tunable lipophilicity (log P), which is a critical physicochemical property for cuticular penetration in plants and insects [3].

  • The Hydroxymethyl Group: Provides a highly modular synthetic handle. It can be directly etherified, esterified, or oxidized to an aldehyde or carboxylic acid to link the furazan core to established pharmacophores (e.g., pyrazoles or anthranilic diamides) [4].

Logical Framework: Bioisosteric Replacement

The integration of the 1,2,5-oxadiazole core into agrochemical candidates fundamentally alters the molecule's physicochemical profile. By replacing a metabolic liability (amide/ester) with the furazan ring, researchers can modulate the reduction potential and lipophilicity, which are directly correlated with herbicidal and insecticidal efficacy [3].

Bioisosterism A Traditional Agrochemical (Ester/Amide Linkage) B Metabolic Vulnerability (Enzymatic Hydrolysis) A->B C Bioisosteric Replacement with 1,2,5-Oxadiazole A->C Scaffold Hopping D Enhanced Stability (Hydrolysis Resistant) C->D E Tuned Lipophilicity (Optimized logP) C->E

Caption: Logical flow of 1,2,5-oxadiazole bioisosteric replacement in agrochemical design.

Physicochemical Impact of Oxadiazole Integration

To understand the causality behind selecting (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, it is necessary to quantify its impact on molecular properties. The table below summarizes the comparative advantages of the 1,2,5-oxadiazole bioisostere against traditional linkages.

Property / ParameterTraditional Amide LinkageTraditional Ester Linkage1,2,5-Oxadiazole BioisostereAgrochemical Implication
Hydrolytic Half-Life (pH 7) Moderate (Days to Weeks)Low (Hours to Days)High (> Months) Extended field persistence and residual activity.
Log P Contribution Hydrophilic (-0.5 to 0.5)Moderate (0.5 to 1.5)Tunable (1.0 to 2.5) Enhanced cuticular wax penetration in weeds/insects.
Metabolic Stability (CYP450) Susceptible to N-dealkylationSusceptible to esterasesHighly Resistant Lower application rates required; overcomes resistance.
Reduction Potential ( Er​ ) VariableVariableHighly Electrophilic Can act as an electron sink, disrupting pest redox cycles [3].

Experimental Workflows & Methodologies

The following protocols detail the divergent synthesis of agrochemical candidates utilizing (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Workflow Start (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Starting Material Path1 Protocol A: Mild Oxidation (TEMPO/BAIB) Start->Path1 Path2 Protocol B: Etherification (Mitsunobu) Start->Path2 Inter1 Carboxylic Acid Intermediate Path1->Inter1 LC-MS Validation Prod1 Amide-Linked Insecticide (Anthranilic Diamide Analog) Inter1->Prod1 Inter2 Aryl Ether Intermediate Path2->Inter2 TLC Validation Prod2 Ether-Linked Herbicide (Tuned Reduction Potential) Inter2->Prod2

Caption: Divergent synthetic workflow for generating agrochemical candidates from the oxadiazole core.

Protocol A: Mild Oxidation to 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid

Purpose: To generate a carboxylic acid intermediate for coupling with amines (e.g., synthesizing anthranilic diamide insecticide analogs) [4]. Causality & Design Choice: The 1,2,5-oxadiazole (furazan) ring is susceptible to cleavage under strongly basic or harsh oxidative conditions (e.g., KMnO4 or hot NaOH) [1]. Therefore, a mild, biphasic TEMPO/BAIB (Bis(acetoxy)iodobenzene) oxidation is utilized to selectively oxidize the primary alcohol without degrading the heterocyclic core.

Step-by-Step Procedure:

  • Solvent Preparation: Dissolve 10.0 mmol of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol in a 1:1 mixture of Dichloromethane (DCM) and water (20 mL total volume).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to the biphasic mixture. Stir vigorously at 0 °C.

  • Oxidant Addition: Slowly add 22.0 mmol (2.2 equiv) of BAIB portion-wise over 15 minutes to maintain the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Extract a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS. The protocol is self-validating when the starting material peak ( m/z 129.1 [M+H]+ ) is completely replaced by the carboxylic acid peak ( m/z 143.1 [M+H]+ ).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 20 mL) to isolate the pure carboxylic acid. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Mitsunobu Etherification for Herbicide Candidates

Purpose: To directly link the hydroxymethyl group to a phenolic pharmacophore, creating an ether-linked herbicide candidate. Causality & Design Choice: Traditional Williamson ether synthesis requires strong bases (e.g., NaH), which can trigger ring-opening of the oxadiazole. The Mitsunobu reaction operates under mild, neutral-to-slightly-acidic conditions, preserving the integrity of the 1,2,5-oxadiazole ring while driving the dehydration reaction forward thermodynamically via triphenylphosphine oxide formation.

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried, argon-purged flask, dissolve 5.0 mmol of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, 5.0 mmol of the target phenol (e.g., a substituted 4-hydroxypyridine), and 6.0 mmol (1.2 equiv) of Triphenylphosphine ( PPh3​ ) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Dropwise, add 6.0 mmol (1.2 equiv) of Diisopropyl azodicarboxylate (DIAD) over 10 minutes. The solution will typically turn pale yellow.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Step: Perform TLC (Hexanes:Ethyl Acetate 7:3). The reaction is successful when the starting alcohol ( Rf​≈0.2 ) is consumed, and a new, less polar spot representing the ether product ( Rf​≈0.6 ) appears. UV activity will confirm the presence of the linked phenolic moiety.

  • Purification: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the PPh3​O byproduct. Filter, concentrate the filtrate, and purify via flash column chromatography.

References
  • Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review ResearchGate URL:[Link]

  • Bioisosterism: 1,2,4‐Oxadiazole Rings ResearchGate URL:[Link]

  • Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives National Library of Medicine (NIH) URL:[Link]

  • Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings National Library of Medicine (NIH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing low conversion rates, stalled reactions, or poor isolated yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing low conversion rates, stalled reactions, or poor isolated yields during the oxidation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol to its corresponding aldehyde.

The transformation of this specific primary alcohol into 4-ethyl-1,2,5-oxadiazole-3-carbaldehyde is a critical step in synthesizing furazan-based therapeutic building blocks[1]. However, the unique electronic properties of the 1,2,5-oxadiazole ring frequently cause standard oxidation protocols to fail. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you overcome these bottlenecks.

The Mechanistic Root of Low Conversion

To troubleshoot effectively, we must first understand the causality behind the reaction failure. The 1,2,5-oxadiazole (furazan) ring is a highly electron-deficient, aromatic heterocycle[2]. The two electronegative nitrogen atoms and the ring oxygen exert a massive inductive electron-withdrawing effect on the adjacent C3-hydroxymethyl group.

Causality of Stalled Reactions: In oxidations that require the alcohol to act as a nucleophile (e.g., attacking the iodine center in Dess-Martin Periodinane or the sulfur in Swern oxidation), the reduced electron density on the primary alcohol's oxygen atom severely retards the initial ligand-exchange step. Furthermore, traditional oxidants like activated MnO₂ often yield highly inconsistent results (ranging from 10% to 50% conversion) due to varying reagent activation states and the inherently deactivated nature of the furazan substrate[3].

Mechanism Alc (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (Deactivated Nucleophile) Complex Ligand Exchange Intermediate (Rate-Limiting Step) Alc->Complex Slow due to ring e- withdrawal DMP Dess-Martin Periodinane (Iodine V Oxidant) DMP->Complex Aldehyde 4-Ethyl-1,2,5-oxadiazole- 3-carbaldehyde Complex->Aldehyde Alpha-proton abstraction Accel H2O or TFA (Accelerant) Accel->Complex Hydrolyzes acetate, increases electrophilicity

Figure 1: Mechanistic pathway of DMP oxidation on deactivated furazan methanols.

Diagnostic Decision Tree

Before abandoning your current synthetic route, use the following workflow to identify whether your reaction is truly stalling (unreacted starting material) or if the starting material is being consumed but lost to over-oxidation or volatility.

Troubleshooting Start Low Conversion in Furazan Methanol Oxidation Check1 Is the starting material fully consumed by LCMS? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Stalled Reaction) Check1->No1 OverOx Check for Over-oxidation (M+16 Carboxylic Acid) Yes1->OverOx Volatile Check for Product Loss (Volatile Aldehyde) Yes1->Volatile Elec Electronic Deactivation by Furazan Ring No1->Elec FixSwern Protocol B: Switch to Swern (Strict -78 °C) OverOx->FixSwern FixEvap Evaporate <30 °C Avoid High Vacuum Volatile->FixEvap FixDMP Protocol A: Use Modified DMP (Add 1 eq H2O) Elec->FixDMP

Figure 2: Diagnostic decision tree for troubleshooting low conversion rates.

Optimized Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal checks and utilize chemical accelerants to overcome the electronic deactivation of the 1,2,5-oxadiazole ring[4].

Protocol A: Accelerated Dess-Martin Periodinane (DMP) Oxidation

Best for: Overcoming stalled reactions without pushing the substrate to over-oxidize.

Standard DMP is often too mild for furazan-methanols. The addition of a stoichiometric amount of water hydrolyzes one acetate ligand on the periodinane, generating a highly electrophilic hydroxy-periodinane intermediate that readily accepts the deactivated alcohol.

  • Preparation: Dissolve (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere.

  • Activation: Add H₂O (1.1 eq, 1.1 mmol) directly to the solution and stir for 5 minutes.

    • Self-Validation Check: The solution must remain clear. If it turns cloudy, your solvent may have pre-existing impurities.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq, 1.5 mmol) in one single portion.

  • Monitoring: Stir at room temperature. Monitor by LCMS or TLC (Hexanes/EtOAc 7:3) every 30 minutes. The reaction typically reaches >95% conversion within 1.5 to 2 hours.

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL). Stir vigorously until the organic layer is completely clear (approx. 15–20 mins). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate carefully (water bath <30 °C).

Protocol B: Modified Swern Oxidation

Best for: Absolute prevention of over-oxidation and high scalability.

  • Reagent Formation: Cool a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ (10 mL) to strictly -78 °C under an inert atmosphere.

  • Activation: Dropwise add anhydrous DMSO (3.0 eq). Stir for 15 minutes to form the chlorosulfonium intermediate.

  • Substrate Addition: Dropwise add (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (1.0 eq) dissolved in CH₂Cl₂ (2 mL).

    • Critical Causality: Because the electron-deficient alcohol requires a longer coordination time to attack the sulfur, you must stir the mixture at -78 °C for 45 minutes (do not use the standard 15-minute Swern window).

  • Base Addition: Add Triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with H₂O, extract with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Reagent Comparison

Use the table below to benchmark your current methodology against optimized standards for furazan-based oxidations.

Oxidant SystemTypical Conversion (2h)Primary Impurity / IssueRecommendation
Standard DMP 30–40%Unreacted Starting MaterialNot recommended for furazans.
DMP + 1 eq H₂O >95%Trace Carboxylic AcidFirst-line choice for discovery scale.
Modified Swern >90%Pummerer byproducts (trace)Best for scale-up ; prevents over-oxidation.
Activated MnO₂ 10–50% (Variable)Unreacted Starting MaterialAvoid due to reagent inconsistency[3].
PCC / CH₂Cl₂ ~80%Chromium toxicity / SludgeViable alternative if DMP is unavailable[3].

Frequently Asked Questions (FAQs)

Q: Why is my LCMS showing a mass corresponding to M+16 instead of the desired aldehyde? A: You are observing over-oxidation to the carboxylic acid. While the furazan ring itself is stable, the resulting aldehyde is highly electrophilic. If the reaction is left too long or heated, the aldehyde hydrates and oxidizes further. Switch to the Modified Swern oxidation (Protocol B) to arrest the oxidation state at the aldehyde.

Q: Can I use TEMPO/Bleach for this oxidation? A: It is highly discouraged. While TEMPO is excellent for standard primary alcohols, the electron-withdrawing nature of the 1,2,5-oxadiazole ring makes the nucleophilic attack on the oxoammonium ion extremely sluggish. If you are forced to use TEMPO, swap bleach for a milder co-oxidant like BAIB (PhI(OAc)₂) and allow 12–24 hours for conversion.

Q: My starting material is completely consumed according to LCMS, but my isolated yield is <30%. Where did my product go? A: 4-ethyl-1,2,5-oxadiazole-3-carbaldehyde is relatively volatile. It is highly likely that the product was lost during aggressive solvent evaporation. Ensure your rotary evaporator water bath is kept below 30 °C and avoid leaving the isolated product on a high-vacuum line for extended periods.

References

  • Source: google.
  • The Chemistry and uses of furazans (1,2,5-oxadiazoles)
  • Source: google.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Purification of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Welcome to the technical support guide for the purification of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar polar heterocyclic compounds. The inherent polarity of the 1,2,5-oxadiazole (also known as furazan) ring system, combined with the primary alcohol, presents unique challenges that require carefully optimized purification strategies.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol that make its purification challenging?

A1: The purification challenges stem from three core molecular features:

  • High Polarity: The molecule contains a polar 1,2,5-oxadiazole ring and a hydroxyl group, making it highly polar.[1] This leads to strong interactions with polar stationary phases (like silica) and high solubility in polar solvents, which can complicate both chromatographic separation and crystallization.

  • Hydrogen Bonding Capability: The methanol moiety (-CH₂OH) can act as both a hydrogen bond donor and acceptor. This property can cause peak tailing in chromatography and may influence solvent selection for crystallization.

  • Potential Impurities: Synthesis of 1,2,5-oxadiazoles can involve various reagents and intermediates.[1][2][3] Common impurities may include unreacted starting materials, residual dehydrating agents (e.g., from a cyclodehydration step), and structurally similar side products, which can be difficult to separate due to their similar polarities.

Q2: What are the most effective starting points for purifying a crude mixture of this compound?

A2: The two most effective and widely applicable methods for this class of compounds are liquid chromatography and recrystallization. The choice depends on the scale of your reaction and the purity of the crude material.

  • For high-purity isolation (>98%) and smaller scales (<5g): Flash column chromatography is typically the preferred method as it offers high resolving power.

  • For larger scales (>5g) and moderately pure crude material (>85%): Recrystallization is often more efficient and scalable. Several sources report the successful recrystallization of oxadiazole derivatives from ethanol.[4][5]

Q3: What are the likely process-related impurities I should be trying to remove?

A3: Depending on the synthetic route, potential impurities can include:

  • Starting Materials: Unreacted precursors used to construct the oxadiazole ring.

  • Reagents: Residual cyclodehydration reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can hydrolyze to form acidic impurities.[6][7]

  • Side Products: Incomplete cyclization or rearrangement products. For instance, the synthesis of 1,3,4-oxadiazoles can sometimes yield N-acylhydrazides if the reaction is incomplete.[6]

  • Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO, which can be difficult to remove under standard vacuum.

Troubleshooting Guide: Chromatographic Purification

This section addresses specific issues encountered during the chromatographic purification of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol and other polar heterocycles.

Scenario 1: My compound elutes at the solvent front (no retention) on a standard silica gel or C18 reversed-phase column.

This is a classic problem for highly polar molecules.

  • Causality: On a standard C18 column, the nonpolar stationary phase has very little affinity for your polar compound, which prefers to stay in the polar mobile phase (e.g., water/acetonitrile). On a normal-phase silica column, if your eluent is too polar, it will rapidly displace your compound, also resulting in poor retention.

  • Solution Workflow:

Caption: Troubleshooting workflow for poor HPLC retention.

  • Detailed Explanation:

    • Polar-Embedded/Endcapped Columns: These columns are designed with special modifications to improve the retention of polar analytes.[8] Polar-embedded columns have a polar group within the alkyl chain, while polar-endcapped columns have polar groups capping the residual silanols.[8][9] Both create a water-rich layer on the stationary phase surface, enhancing interaction with polar molecules.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase.[8][10] It utilizes a polar stationary phase (like silica or diol) with a mobile phase high in organic content (e.g., >80% acetonitrile), where water acts as the strong eluting solvent.[8]

Column TypeTypical Mobile PhaseMechanism for Polar Compound Retention
Standard C18 High aqueous content often problematicPrimarily hydrophobic interactions; poor retention for polar analytes.[10]
Polar-Embedded C18 Stable in 100% aqueous mobile phasesEnhanced polar selectivity via embedded polar group (e.g., amide).[8]
HILIC (Silica, Diol) High organic (>80% ACN)Partitioning into a water-enriched layer on the stationary phase surface.[8][9]

Scenario 2: My compound is soluble in polar solvents like Methanol or DMSO, but crashes out when I try to "dry load" it onto silica gel.

  • Causality: While adsorbing your sample onto silica from a polar solvent is the correct first step for dry loading, the issue often arises from incomplete solvent removal. If residual high-boiling solvents like DMSO remain, they will act as a very strong eluent on the column, causing your compound to run with the solvent front regardless of the mobile phase used.

  • Solution Protocol: Optimized Dry Loading

    • Dissolution: Dissolve your crude product in a minimal amount of a suitable volatile solvent (e.g., methanol, acetone, or DCM). If the compound is only soluble in high-boiling solvents like DMSO or DMF, use the absolute minimum volume required.

    • Adsorption: Add 2-3 times the mass of silica gel (or Celite for very sensitive compounds) relative to your crude product mass.[8]

    • Thorough Evaporation: This is the critical step. Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. To remove residual high-boiling solvents, you can add a lower-boiling "chaser" solvent like toluene or heptane and re-evaporate.[8] This process, known as azeotropic removal, is highly effective.

    • Final Drying: Place the powder under high vacuum for at least one hour to ensure all solvent is removed.

    • Loading: Carefully load the dry, free-flowing powder onto the top of your pre-packed column.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, scalable purification technique, but finding the right conditions is key.[11]

Scenario 1: My compound "oils out" of solution instead of forming crystals.

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities).[12] The compound separates as a liquid phase instead of a solid crystalline lattice. This is common with impure samples or when cooling is too rapid.

  • Solution Workflow:

Caption: Troubleshooting workflow for oiling out during crystallization.

  • Detailed Explanation:

    • Reduce Saturation: Add a small amount (10-20% more) of the hot solubilizing solvent to the mixture.[12] This keeps the compound in solution to a lower temperature, hopefully below its melting point, before saturation is reached.

    • Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with paper towels, before moving to a refrigerator.[12] Slow cooling is critical for the formation of a well-ordered crystal lattice.[13]

    • Scratching/Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. If you have a pure sample, adding a tiny seed crystal can also initiate crystallization.

Scenario 2: I can't find a single good solvent for recrystallization.

  • Causality: It is common for a compound to be either too soluble or not soluble enough in common lab solvents. In this case, a binary solvent system is the ideal solution.[11][13]

  • Solution Protocol: Screening a Binary Solvent System (e.g., Ethanol/Water)

    • Find a "Good" Solvent: Identify a solvent in which your compound is readily soluble (e.g., Ethanol, Methanol, Acetone).

    • Find a "Bad" Solvent: Identify a solvent in which your compound is poorly soluble, but that is miscible with the "good" solvent (e.g., Water, Hexane, Toluene).

    • Execution:

      • Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., Ethanol).

      • While the solution is still hot, add the "bad" solvent (e.g., Water) dropwise until you see persistent cloudiness (turbidity).

      • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.[13]

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • 1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices. ACS Publications. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. Available from: [Link]

  • Synthesis and Identification of New 2-Substituted-1,3,4- Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. PubMed. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of ChemTech Research. Available from: [Link]

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Available from: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC. Available from: [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. PMC. Available from: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Core.ac.uk. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (BMS-536924), a Potent and Selective Inhibitor of Insulin-Like Growth Factor I Receptor (IGF1R). ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available from: [Link]

  • 1,2,4-oxadiazol-5-(LLM-210): Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole. OSTI.gov. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Peaks in (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing spectral ambiguity when analyzing (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing spectral ambiguity when analyzing (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol .

The 1,2,5-oxadiazole (furazan) core lacks protons, meaning all 1 H NMR signals originate from the C3-hydroxymethyl and C4-ethyl substituents. The primary analytical challenge arises from the labile hydroxyl (-OH) proton, which can wander across the spectrum and obscure the critical aliphatic multiplets. Below, we address the most common troubleshooting scenarios through mechanistic explanations and self-validating experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The -OH proton signal is overlapping with my ethyl -CH 2​ quartet at ~2.8 ppm. Why does this happen, and how can I resolve it?

Causality & Mechanism: The chemical shift of the hydroxyl proton is highly dependent on hydrogen bonding dynamics, sample concentration, and temperature [2]. In non-polar solvents like CDCl 3​ , rapid intermolecular proton exchange occurs. This averages the shielding environment, causing the -OH signal to appear as a broad singlet anywhere between 2.0 and 4.0 ppm. If your sample concentration places this signal directly over the ethyl group's quartet (~2.8 ppm), integration and multiplicity analysis become impossible.

Resolution Strategies:

  • D 2​ O Exchange: The most definitive way to eliminate -OH interference is to exchange the labile proton with deuterium. Because deuterium possesses a different gyromagnetic ratio, it does not resonate in the 1 H frequency range, causing the overlapping peak to disappear entirely [4].

  • Solvent Switch (DMSO-d 6​ ): Switching to a strongly hydrogen-bonding solvent like DMSO-d 6​ locks the -OH proton in a stable, hydrogen-bonded complex with the solvent's oxygen atom. This drastically reduces the exchange rate and shifts the -OH signal significantly downfield (often >5.0 ppm), cleanly separating it from the aliphatic region [2]. Furthermore, because the exchange is slowed, you will observe 3J scalar coupling: the hydroxymethyl -CH 2​

    • becomes a doublet, and the -OH becomes a triplet.
Q2: Can I use temperature to shift the overlapping -OH peak without altering my sample composition?

Causality & Mechanism: Yes, via Variable Temperature (VT) NMR. Hydrogen bonding is an exothermic process. Increasing the temperature disrupts intermolecular hydrogen bonds, increasing the electron shielding around the -OH proton and shifting its resonance upfield (lower ppm). Conversely, cooling the sample shifts the -OH peak downfield [3]. The non-exchangeable C-H protons of the ethyl and hydroxymethyl groups are unaffected by temperature, allowing you to predictably "walk" the -OH peak away from the overlapping region.

Q3: I have structural analogs in my sample, and their aliphatic signals are overlapping with both the hydroxymethyl singlet and the ethyl signals. How do I assign the peaks unambiguously?

Causality & Mechanism: When synthetic impurities or degradation products are present, 1D 1 H NMR lacks the dispersion required to separate signals with similar electron shielding environments.

Resolution Strategy: Implement 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. HSQC correlates protons with their directly attached 13 C nuclei. Because the 13 C chemical shift range is much larger (~200 ppm) than the 1 H range (~10 ppm), overlapping proton signals are spread out along the carbon dimension. The hydroxymethyl carbon (~55 ppm) and the ethyl carbons (~18 ppm for -CH 2​ -, ~10 ppm for -CH 3​ ) will easily resolve any proton overlap[1].

Quantitative Data: Chemical Shift Matrix

The following table summarizes the expected chemical shifts and the profound impact of solvent selection on the resolution of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Proton GroupMultiplicityExpected Shift in CDCl 3​ (ppm)Expected Shift in DMSO-d 6​ (ppm)Diagnostic Notes
Ethyl -CH 3​ Triplet~1.2 - 1.4~1.1 - 1.3Unaffected by hydrogen bonding.
Ethyl -CH 2​ - Quartet~2.7 - 2.9~2.6 - 2.8Common site of overlap with wandering -OH in CDCl 3​ .
Hydroxymethyl -CH 2​ - Singlet~4.5 - 4.8~4.4 - 4.6 (Doublet)Becomes a doublet in DMSO-d 6​ due to slowed -OH exchange.
Hydroxyl -OH Broad Singlet~2.0 - 4.0 (Variable)~5.0 - 5.5 (Triplet)Highly sensitive to concentration. Shifts downfield in DMSO.

Experimental Protocols

Protocol 1: In-Tube D 2​ O Exchange (Self-Validating Workflow)

This protocol validates whether an overlapping peak is a labile proton (-OH) or an aliphatic impurity.

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum of your sample in CDCl 3​ and identify the overlapping region.

  • Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 10-20 µL) of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Agitation: Cap the tube securely and shake vigorously for 30-60 seconds to ensure complete biphasic mixing. Allow the layers to separate (D 2​ O and CDCl 3​ are immiscible; the D 2​ O droplet will float on top).

  • Re-Acquisition: Re-insert the tube into the spectrometer. Crucial Step: Re-shim the instrument, as the addition of D 2​ O alters the magnetic susceptibility of the sample. Acquire a new 1D 1 H spectrum.

  • Validation: Overlay the spectra. The disappearance of the broad signal confirms it was the -OH proton, leaving the underlying ethyl quartet clean for integration [4].

Protocol 2: 2D HSQC Acquisition

Use this protocol when D 2​ O exchange fails to resolve the overlap, indicating matrix interference from non-exchangeable protons.

  • Sample Preparation: Prepare a concentrated sample (>10 mg) in 0.6 mL of deuterated solvent to ensure sufficient signal-to-noise for the less sensitive 13 C nucleus.

  • Instrument Setup: Tune and match the probe for both 1 H and 13 C frequencies. Lock and shim the magnetic field to optimal homogeneity.

  • Parameter Configuration: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

    • Set Spectral Widths (SW): 10-12 ppm for F2 ( 1 H) and 150-200 ppm for F1 ( 13 C).

    • Set Increments: 128-256 increments in the indirect (F1) dimension [1].

  • Processing: Apply a squared sine-bell window function in both dimensions prior to the 2D Fourier transform to minimize truncation artifacts. Phase correct the spectrum to yield absorptive peak shapes.

Troubleshooting Visualization

NMR_Troubleshooting Start Overlap Detected in (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol CheckOH Is overlap involving the labile -OH proton? Start->CheckOH D2O Perform D2O Exchange or VT-NMR CheckOH->D2O Yes CheckAliph Is overlap between aliphatic CH2 groups? CheckOH->CheckAliph No Resolved Peaks Resolved & Assigned D2O->Resolved OH signal removed TwoDNMR Run 2D NMR (COSY / HSQC) CheckAliph->TwoDNMR Yes Solvent Change Solvent (e.g., CDCl3 to DMSO-d6) CheckAliph->Solvent Matrix interference TwoDNMR->Resolved Cross-peaks identified Solvent->Resolved

Workflow for resolving NMR overlaps in (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

References

  • ACS Publications. "Evaluation of an Efficient 3D-RISM-SCF Implementation as a Tool for Computational Spectroscopy in Solution". Available at: [Link]

  • Roskilde University. "Variable-Temperature NMR. Studies of 2,6dihydroxy Acylaromatic Compounds". Available at: [Link]

Optimization

Technical Support Center: Preventing Thermal Degradation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol During Distillation

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or purifying (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or purifying (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol . Because 1,2,5-oxadiazoles (furazans) possess unique energetic properties and thermal sensitivities, standard distillation workflows often result in catastrophic yield loss or compound degradation. This guide provides the mechanistic insights and self-validating protocols required to isolate your product safely and efficiently.

Mechanistic Insights: The Thermal Vulnerability of Furazans

To troubleshoot degradation, one must first understand the causality of the molecule's failure modes. The target molecule,1[1], contains two highly reactive domains under thermal stress:

  • The 1,2,5-Oxadiazole Ring: Furazans are inherently energetic heterocycles. When subjected to excessive heat, the ring undergoes a well-documented fragmentation. Cleavage occurs precisely at the O(1)-N(2) and C(3)-C(4) bonds, 2[2]. Thermal stability limits for many furazan derivatives are observed in the 140°C to 250°C range, with 3[3].

  • The Hydroxymethyl Group: The primary alcohol is susceptible to acid-catalyzed dehydration or intermolecular etherification at elevated temperatures, leading to heavy polymeric byproducts in the distillation pot.

FurazanDegradation A (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol B Thermal Stress (>140°C) A->B C Ring Cleavage O(1)-N(2) & C(3)-C(4) B->C Furazan Ring Opening F Hydroxymethyl Side Reactions B->F Acid-Catalyzed D Nitrile Fragments C->D E Nitrile Oxide Fragments C->E

Thermal degradation pathway of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Diagnostic FAQs

Q1: Why is my distillate discolored (yellow/brown) and showing unexpected nitrile peaks in the NMR? A1: This is the hallmark of furazan thermal fragmentation. When the distillation pot temperature exceeds the compound's thermal threshold, the 1,2,5-oxadiazole ring cleaves into nitrile and nitrile oxide fragments[2]. To prevent this, you must lower the boiling point by increasing the vacuum (aim for <0.1 Torr) and minimizing the residence time.

Q2: How do I prevent the hydroxymethyl group from undergoing etherification during distillation? A2: The primary alcohol can undergo etherification if trace Lewis or Brønsted acids are present in the crude mixture or on the glassware. Add 0.5 wt% of anhydrous sodium carbonate (Na₂CO₃) to the distillation pot. This acts as a non-volatile acid scavenger, neutralizing catalytic protons without distilling over.

Q3: Is standard fractional distillation appropriate for this compound? A3: No. Standard fractional distillation requires long residence times (hours) and higher pot temperatures to drive vapor up the column. This maximizes thermal exposure and dramatically increases the probability of energetic decomposition. Short-path vacuum distillation or Wiped-Film Evaporation (WFE) is mandatory.

Quantitative Comparison of Distillation Methodologies

To ensure scientific rigor in your equipment selection, refer to the following operational parameters. Minimizing residence time is just as critical as lowering the absolute temperature.

Distillation TechniqueTypical Operating PressureAverage Residence TimeRequired Pot TempThermal Degradation Risk
Standard Fractional 10 - 50 Torr1 - 4 hours> 150°CCRITICAL (High probability of ring cleavage)
Short-Path Vacuum < 0.1 Torr10 - 30 mins< 120°CMODERATE (Requires strict temperature control)
Wiped-Film Evaporation < 0.01 Torr10 - 60 seconds< 100°CLOW (Ideal for energetic/sensitive heterocycles)

Validated Experimental Protocol: High-Vacuum Short-Path Distillation

This protocol is designed as a self-validating system. By incorporating specific abort thresholds, the procedure ensures that thermal runaway cannot occur unnoticed.

Step 1: Apparatus Preparation & Acid Neutralization

  • Action: Pre-rinse all glassware with a 5% NaOH solution, followed by distilled water and acetone, then dry thoroughly.

  • Causality: Eliminates trace acidic sites on the glass surface that catalyze the etherification of the hydroxymethyl group.

  • Action: Transfer the crude (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol into the distillation flask. Add 0.5 wt% anhydrous Na₂CO₃ and a magnetic stir bar.

Step 2: System Evacuation (Self-Validating Checkpoint)

  • Action: Connect the apparatus to a high-vacuum pump equipped with a liquid nitrogen cold trap. Apply vacuum before applying any heat.

  • Checkpoint: The system must achieve and hold a stable vacuum of < 0.1 Torr . If this pressure is not reached, do not apply heat. A poor vacuum will require higher pot temperatures, inevitably leading to furazan ring fragmentation[2].

Step 3: Controlled Heating

  • Action: Submerge the flask in a silicone oil bath. Set the stirring rate to 400 RPM to prevent localized superheating.

  • Action: Ramp the bath temperature slowly (2-3°C/min). Rapid heating can trigger localized energetic micro-decompositions[3].

Step 4: Distillation and Abort Thresholds

  • Action: Monitor the vapor temperature and collect the main fraction.

  • Self-Validating Abort Threshold: Strictly maintain the pot temperature below 120°C. If the pot temperature reaches 120°C and active distillation has not commenced, abort the process immediately . Remove the heat source. This indicates the vacuum is insufficient for safe distillation.

Step 5: Safe Shut-Down

  • Action: Once distillation is complete, remove the oil bath. Allow the system to cool to ambient temperature while maintaining the vacuum.

  • Causality: Backfilling the system with air while the residue is still hot can cause oxidative degradation or auto-ignition of the concentrated energetic byproducts. Once cooled, backfill with inert Argon gas.

References

  • [1] Title: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol | Source: Sapphire Bioscience / Biosynth | URL: 1

  • [3] Title: Synthesis, characterization and thermal studies on furazan- and tetrazine-based high energy materials | Source: Journal of Hazardous Materials | URL: 3

  • [2] Title: Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles | Source: ARKIVOC | URL: 2

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Welcome to the Application Support Center. This guide is tailored for researchers, process chemists, and drug development professionals optimizing the crystallization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 19353...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is tailored for researchers, process chemists, and drug development professionals optimizing the crystallization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 1935375-33-9).

As a small heterocyclic intermediate, this molecule presents unique isolation challenges. Its amphiphilic nature—combining a lipophilic ethyl chain with a highly polar, hydrogen-bonding hydroxymethyl-oxadiazole motif—often leads to solute clustering in polar solvents. This structural quirk makes the compound highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and agglomeration during scale-up.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve optimal crystal yield and purity.

Diagnostic Workflow for Solvent Selection

Before initiating trial-and-error screening, use the following decision matrix to dictate your crystallization strategy.

SolventSelection Start Initiate Solvent Screening (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Solubility Assess Solubility Profile (5°C to 60°C) Start->Solubility HighSol High Solubility Flat Temp Gradient Solubility->HighSol < 10 mg/mL difference TempSol High Temp Gradient (Steep Curve) Solubility->TempSol > 50 mg/mL difference Antisolvent Antisolvent Crystallization (e.g., EtOH/Heptane) HighSol->Antisolvent Cooling Cooling Crystallization (e.g., IPA or EtOAc) TempSol->Cooling LLPS Assess LLPS (Oiling Out) Risk Check Binodal Curve Antisolvent->LLPS MSZW Determine MSZW Optimize Cooling Rate Cooling->MSZW Success Optimized Crystal Yield & Purity LLPS->Success LLPS Avoided MSZW->Success Controlled Nucleation

Decision matrix for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol crystallization strategy.

Core Methodologies: Polythermal MSZW Determination

To avoid the pitfalls of chemical intuition[1], you must map the Metastable Zone Width (MSZW) using a parallel crystallizer system.

Step-by-Step Protocol:

  • Sample Preparation: Dispense 50 mg of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol into multiple 5 mL parallel crystallizer vials equipped with transmissivity sensors[1].

  • Solvent Addition: Add 1 mL of selected screening solvents (e.g., Ethyl Acetate, Isopropanol, Ethanol, Heptane) to respective vials.

  • Dissolution (Heating Cycle): Heat the suspension at a controlled rate of 1.0 °C/min to 60 °C.

    • Causality: A slow heating rate ensures thermodynamic equilibrium is reached, preventing the artificial inflation of the solubility curve while protecting the oxadiazole ring from thermal degradation.

  • Nucleation (Cooling Cycle): Cool the clear solutions at varying rates (0.3, 0.5, and 1.0 °C/min) down to 5 °C. Record the Tclear​ (dissolution point) and Tcloud​ (nucleation point) via transmissivity drops.

  • Self-Validation Check: Calculate the MSZW ( Tclear​−Tcloud​ ). Critical: If the transmissivity drops but subsequent polarized light microscopy (PLM) reveals spherical, non-birefringent droplets rather than faceted crystals, the system has oiled out (LLPS). You must immediately abort this solvent system and select one with a lower absolute solubility.

Quantitative Data: Solvent Screening Summary

The following table summarizes the thermodynamic behavior of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol across common solvent classes to guide your selection.

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW ProfileLLPS (Oiling Out) RiskRecommended Strategy
Ethanol 45>200NarrowHigh Antisolvent addition required
Ethyl Acetate 15120ModerateLowCooling crystallization
Isopropanol 1085WideLowCooling crystallization
Heptane <1<5N/AN/AUse strictly as an Antisolvent
Water >300>500N/AVery High Avoid (Strong H-bonding induces LLPS)

Troubleshooting & FAQs

Q1: Why is my (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol oiling out instead of crystallizing upon cooling?

A: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the cooling trajectory of a supersaturated solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. For highly soluble compounds like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, using solvents with very high drug solubility (e.g., Ethanol or Water) drastically reduces the maximum achievable supersaturation[2]. Furthermore, elevated starting temperatures favor oiling out by further compressing this supersaturation limit[2].

  • The Fix: Shift the phase diagram. Switch to a solvent with moderate solubility (e.g., Isopropanol or Ethyl Acetate) or lower your initial saturation temperature to bypass the binodal region entirely.

Q2: How do I select an antisolvent that maximizes yield without compromising purity?

A: Relying purely on chemical intuition for antisolvent selection often leads to poor impurity purging and processability issues later in development[1]. Instead, utilize computer-aided rational solvent selection[3]. By modeling the specific solute-solvent interactions—specifically the hydrogen bonding between the oxadiazole's nitrogen acceptors and the solvent—you can identify an antisolvent that sharply decreases solubility without inducing LLPS[3].

  • The Fix: For this specific oxadiazole derivative, non-polar antisolvents like heptane are highly effective when paired with ethyl acetate, providing a sharp solubility drop while maintaining a stable crystal lattice formation.

Q3: What is the optimal cooling profile to prevent agglomeration and ensure a uniform particle size distribution (PSD)?

A: Agglomeration is typically driven by a rapid, uncontrolled spike in supersaturation, which leads to secondary nucleation and particle bridging.

  • The Fix: Never use a linear cooling profile for this compound. Implement a cubic (non-linear) cooling profile .

  • Causality: A cubic profile cools very slowly at high temperatures (where the solubility curve is steepest and the risk of crashing out is highest) and accelerates at lower temperatures. This maintains a constant, low level of supersaturation safely within the MSZW, promoting steady crystal growth rather than erratic nucleation.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]

  • Solvent selection for process development. Technobis Crystallization Systems.[Link]

  • Computer-aided rational solvent selection for pharmaceutical crystallization. MIT DSpace.[Link]

Sources

Optimization

minimizing side products in 1,2,5-oxadiazole ring functionalization

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the 1,2,5-oxadiazole (furazan) scaffold. Our goal is to provide practical, field-tested insights an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the 1,2,5-oxadiazole (furazan) scaffold. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you minimize side products and optimize your synthetic outcomes. The inherent stability of the 1,2,5-oxadiazole ring is a key feature for its use in various applications; however, its functionalization is not without challenges. This guide addresses common issues encountered during the chemical modification of this important heterocycle.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: I'm observing significant ring cleavage and low yields when attempting a nucleophilic substitution on my 3-halo-1,2,5-oxadiazole. What's causing this and how can I prevent it?

Answer:

This is a classic challenge when working with 1,2,5-oxadiazoles, particularly those that are not disubstituted. The stability of the ring is highly dependent on its substitution pattern. Monosubstituted and parent 1,2,5-oxadiazoles are susceptible to base-induced ring cleavage.[1] While you intend for the nucleophile to displace the halide, it can instead attack the ring itself, leading to decomposition.

Causality: The electron-withdrawing nature of the two nitrogen atoms in the ring makes the ring carbons susceptible to nucleophilic attack. In the absence of a second stabilizing substituent, this attack can initiate a cascade of reactions leading to the cleavage of the N-O bond and fragmentation of the ring, often into nitrile and nitrile oxide-derived products.[1]

Troubleshooting Strategies:

  • Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or proton sponge are preferable to smaller, more nucleophilic bases like triethylamine or alkali metal hydroxides.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or even lower can significantly suppress the ring-opening pathway.

  • Substrate Considerations: If possible, work with a 3,4-disubstituted 1,2,5-oxadiazole. The presence of a second substituent, particularly an electron-donating or sterically bulky group, can significantly enhance the stability of the ring towards nucleophilic attack.[1]

  • Palladium-Catalyzed Cross-Coupling: For the introduction of carbon-based nucleophiles (e.g., aryl, vinyl, or alkyl groups), consider switching to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira). These reactions proceed through a different mechanism that avoids direct nucleophilic attack on the ring. However, be aware of potential side reactions with these methods as well (see Question 3).[2][3][4]

Question 2: My C-H functionalization reaction on a monosubstituted 1,2,5-oxadiazole is giving me a mixture of regioisomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in the C-H functionalization of heterocycles is a common hurdle. The electronic properties of the 1,2,5-oxadiazole ring and the directing ability of the existing substituent both play a crucial role in determining the site of functionalization.

Causality: The two carbon atoms in the 1,2,5-oxadiazole ring have different electronic environments, which can be further influenced by the substituent at the 3-position. The reaction mechanism (e.g., concerted metalation-deprotonation vs. electrophilic palladation) will also heavily influence the regiochemical outcome.[5][6]

Troubleshooting Strategies:

  • Ligand and Catalyst Screening: For transition-metal-catalyzed C-H functionalization, the choice of ligand is paramount. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands to modulate the steric and electronic properties of the catalyst. This can steer the functionalization to the desired position.

  • Directing Groups: If your substrate design allows, consider installing a directing group that can chelate to the metal catalyst and direct the C-H activation to a specific position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).

  • Temperature Optimization: Reaction temperature can sometimes be a deciding factor in regioselectivity. A lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetically controlled product.

Question 3: I'm attempting a Suzuki cross-coupling with a dihalo-1,2,5-thiadiazole (a related heterocycle with similar reactivity patterns) and observing decomposition of my starting material alongside the desired product. What can I do to improve this?

Answer:

This issue is also relevant to dihalo-1,2,5-oxadiazoles. The decomposition of the heterocyclic ring during palladium-catalyzed cross-coupling reactions is a known side reaction, particularly with more reactive dihalogenated substrates.[3]

Causality: The conditions used for many cross-coupling reactions, which often involve a base and elevated temperatures, can be harsh enough to promote the degradation of the electron-deficient heterocyclic ring. Furthermore, the oxidative addition of the second C-X bond after the first coupling can sometimes be sluggish, leading to side reactions of the intermediate species.

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Use a More Reactive Halide If you have a dichloro-substituted ring, converting one of the chloro groups to a bromo or iodo group can allow for more selective and milder reaction conditions for the first coupling.[3]This requires an additional synthetic step but can significantly improve the overall yield and purity.
Lower Catalyst Loading High concentrations of the palladium catalyst can sometimes promote side reactions.Titrate the catalyst loading down to the minimum effective concentration. Loadings of 1-5 mol% are common, but lower may be possible.[7]
Choice of Ligand Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote efficient reductive elimination, minimizing the lifetime of reactive intermediates.Consider ligands like SPhos, XPhos, or bulky phosphines like P(t-Bu)3.
Milder Base Strong bases can contribute to ring degradation.Use milder bases like K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOt-Bu.
Temperature Control As with nucleophilic substitution, lower temperatures can help to suppress decomposition pathways.Determine the minimum temperature required for efficient catalysis.

Frequently Asked Questions (FAQs)

  • Q: Is the 1,2,5-oxadiazole ring aromatic?

    • A: Yes, it is considered a π-excessive heteroaromatic system with 6 π-electrons delocalized over the five-membered ring. Its Bird unified aromaticity index is 53, which is comparable to isoxazole.[8]

  • Q: What is the difference between a furazan and a furoxan?

    • A: "Furazan" is the trivial name for 1,2,5-oxadiazole. "Furoxan" refers to the corresponding N-oxide, 1,2,5-oxadiazole 2-oxide. Furoxans are notable for their ability to act as nitric oxide (NO) donors.[8][9][10][11]

  • Q: Can I perform electrophilic aromatic substitution on the 1,2,5-oxadiazole ring?

    • A: The 1,2,5-oxadiazole ring is generally unreactive towards electrophilic attack due to its electron-deficient nature. However, N-alkylation of one of the ring nitrogens is possible under forcing conditions, for example, with dimethyl sulfate.[1]

  • Q: Are there any photochemical side reactions I should be aware of?

    • A: Yes, photochemical conditions can induce ring cleavage of 1,2,5-oxadiazoles, typically at the O1-N2 and C3-C4 bonds, yielding nitrile and nitrile oxide fragments.[1] This is a more extensively studied phenomenon in the isomeric 1,2,4-oxadiazoles, which can rearrange to various other heterocyclic systems upon irradiation.[12][13][14]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling on a 3-Halo-4-aryl-1,2,5-oxadiazole

This protocol is a starting point and should be optimized for your specific substrate.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-halo-4-aryl-1,2,5-oxadiazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the challenges in 1,2,5-oxadiazole functionalization, the following diagrams illustrate key reaction pathways and decision-making processes.

cluster_0 Troubleshooting Nucleophilic Attack on 1,2,5-Oxadiazole Start Start: Nucleophilic Substitution on 3-Halo-1,2,5-Oxadiazole DesiredPath Desired Pathway: SNAr Start->DesiredPath Controlled Conditions (Low Temp, Non-nucleophilic Base) SidePath Side Pathway: Ring Cleavage Start->SidePath Harsh Conditions (High Temp, Nucleophilic Base) Product Desired Product DesiredPath->Product Decomposition Decomposition Products SidePath->Decomposition

Caption: Competing pathways in nucleophilic substitution.

cluster_1 Optimization Workflow for Regioselective C-H Functionalization Start Start: Poor Regioselectivity ScreenCatalyst Screen Catalysts & Ligands Start->ScreenCatalyst ScreenSolvent Screen Solvents ScreenCatalyst->ScreenSolvent No Improvement Success High Regioselectivity Achieved ScreenCatalyst->Success Improved OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp No Improvement ScreenSolvent->Success Improved OptimizeTemp->Success Improved

Caption: A general workflow for optimizing regioselectivity.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. This is a foundational text in heterocyclic chemistry, and while not directly cited, it provides the general principles that underpin the information from the specific search results. A more direct citation is: Product Class 7: 1,2,5-Oxadiazoles. Science of Synthesis, 13, 187-215.
  • Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907-920. [Link]

  • Kumar, A., & Kumar, V. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 1-15. [Link]

  • Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

  • Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. ResearchGate. [Link]

  • Salem, M., El-Adl, K., El-morsy, A., & Abulkhair, H. S. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link]

  • Busà, R., et al. (2018). Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. ChemistryOpen, 7(10), 806-814. [Link]

  • Di-Trolio, S., et al. (2015). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 6(9), 1591-1599. [Link]

  • Cerecetto, H., et al. (1999). 1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs: Structure−Activity Relationships. Journal of Medicinal Chemistry, 42(11), 1941-1950. [Link]

  • Chiaramonte, N., et al. (2000). Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as potential hypoxic cytotoxins and DNA-binders. Archiv der Pharmazie, 333(11), 387-393. [Link]

  • Yin, C., et al. (2020). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. [Link]

  • Cerecetto, H., et al. (1999). 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity relationships. Journal of Medicinal Chemistry, 42(11), 1941-1950. [Link]

  • Fruttero, R., et al. (2013). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Catalysts, 3(3), 617-640. [Link]

  • Buscemi, S., et al. (2002). Competing Ring-Photoisomerization Pathways in the 1,2,4-Oxadiazole Series. An Unprecedented Ring-Degenerate Photoisomerization. The Journal of Organic Chemistry, 67(17), 6049-6053. [Link]

  • D'Anna, F., et al. (2007). ON THE PHOTOREACTION OF SOME 1,2,4-OXADIAZOLES IN THE PRESENCE OF 2,3-DIMETHYL-2-BUTENE. SYNTHESIS OF N-IMIDOYL-AZIRIDINES. HETEROCYCLES, 71(7), 1529-1538. [Link]

  • Buscemi, S., et al. (1991). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2491-2494. [Link]

  • Kumar, G., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Research Journal of Pharmacy and Technology, 17(7), 3324-3334. [Link]

  • Reddy, C. S., et al. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 5(11), 1395-1405. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-oxadiazoles. [Link]

  • Procter, D. J., et al. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. [Link]

  • Padwa, A. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Colacot, T. J. (Ed.). (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley-VCH. [Link]

  • El-Kashef, H., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5786. [Link]

  • Mele, A., et al. (2007). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Tetrahedron, 63(4), 853-861. [Link]

  • Gasco, A. M., et al. (1993). Nucleophilic addition reactions of[1][15][16]oxadiazolo[3,4-d] pyrimidine 1-oxides (pyrimidofuroxans). Journal of the Chemical Society, Perkin Transactions 1, (16), 1919-1923. [Link]

  • Sheremetev, A. B., & Makhova, N. N. (2015). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. ResearchGate. [Link]

  • So, C. M., & Gu, C. (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science, 11(11), 2309192. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2291-2313. [Link]

  • LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Kumar, A., et al. (2017). An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. Scientific Reports, 7, 4199. [Link]

  • Tuffy, K. M., & Power, K. M. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 12(1), 24. [Link]

  • Knochel, P., et al. (2018). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Angewandte Chemie International Edition, 57(40), 13207-13211. [Link]

  • Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12214-12224. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating HPLC methods for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol purity analysis

Title: Comparative Method Development and ICH Q2(R2) Validation Guide for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Purity Analysis Executive Summary & Analytical Challenge (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 19353...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Method Development and ICH Q2(R2) Validation Guide for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Purity Analysis

Executive Summary & Analytical Challenge

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS: 1935375-33-9) is a low-molecular-weight (128.1 g/mol ) furazan derivative widely utilized as a critical building block in the synthesis of heterocyclic therapeutics[1]. From a chromatographic perspective, this molecule presents a distinct challenge: the highly polar 1,2,5-oxadiazole ring and the hydroxymethyl group severely limit its retention on standard hydrophobic stationary phases.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for small molecule analysis. However, for electron-deficient heterocycles like oxadiazoles, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often results in co-elution with critical process impurities. This guide objectively compares three stationary phase chemistries and outlines a self-validating protocol aligned with the newly modernized ICH Q2(R2) guidelines, which mandate a lifecycle and risk-based approach to analytical procedure development[2],[3].

Mechanistic Rationale: Stationary Phase Selection

To establish a robust, stability-indicating method, we must understand the causality behind retention. We compared three distinct column chemistries:

  • Standard C18 (Octadecylsilane): Relies exclusively on dispersive (hydrophobic) forces. Because the ethyl group is the only significant hydrophobic moiety on the analyte, retention is exceptionally weak, often leading to phase collapse in highly aqueous conditions.

  • HILIC (Hydrophilic Interaction Liquid Chromatography - Amide): Retains analytes via partitioning into a water-enriched layer on the silica surface. While it retains the hydroxymethyl group, the semi-polar nature of the ethyl side-chain leads to broad peak shapes and poor reproducibility.

  • Phenyl-Hexyl: Introduces orthogonal π−π interactions. The 1,2,5-oxadiazole ring is electron-deficient. The phenyl moiety on the stationary phase acts as a π -electron donor, creating a strong donor-acceptor interaction[4]. The hexyl linker provides enough flexibility and hydrophobicity to retain the ethyl group, yielding superior selectivity ( α ).

Mechanism Analyte (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (Polar Heterocycle) C18 Standard C18 Phase Hydrophobic Interaction Only Analyte->C18 Weak Binding Phenyl Phenyl-Hexyl Phase π-π & Hydrophobic Interactions Analyte->Phenyl Strong Binding Result1 Poor Retention (k' < 2) Co-elution with Impurities C18->Result1 Result2 Optimal Retention (k' = 4.5) Baseline Resolution (Rs > 2.0) Phenyl->Result2

Mechanistic comparison of stationary phase interactions for oxadiazole retention.

Comparative Performance Data

To objectively evaluate performance, a system suitability standard containing (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (Target) and a primary synthetic impurity, (4-Methyl-1,2,5-oxadiazol-3-yl)methanol (Impurity A), was injected onto the three columns.

Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B). Acidification is critical to suppress the ionization of residual surface silanols, which otherwise cause severe peak tailing for basic or hydrogen-bonding functional groups[5].

Column ChemistryDimensionsRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Imp AVerdict
Standard C18 100 x 4.6 mm, 2.6 µm1.21.451.1 (Co-elution)Fail - Insufficient retention
HILIC Amide 100 x 4.6 mm, 2.6 µm5.81.801.6Suboptimal - Poor peak shape
Phenyl-Hexyl 100 x 4.6 mm, 2.6 µm4.51.053.2 (Baseline)Pass - Optimal selectivity

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

This protocol is designed as a self-validating system, ensuring that any deviation in mobile phase preparation or column degradation is immediately flagged by the System Suitability Test (SST) before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Channel B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as an ion-pairing agent and pH buffer (~pH 2.7), ensuring the hydroxymethyl group remains fully neutral, maximizing column interaction and preventing split peaks.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Tightly controlling temperature stabilizes mobile phase viscosity and ensures highly reproducible partitioning).

  • Injection Volume: 5 µL

  • Detection: UV at 235 nm (optimal λmax​ for the oxadiazole chromophore)[6].

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

    • 2-10 min: 5% to 60% B (Linear ramp to elute hydrophobic impurities)

    • 10-12 min: 60% to 95% B (Column wash)

    • 12-15 min: 5% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Causality: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where the sample solvent acts as a strong eluent, causing peak distortion and premature elution.

ICH Q2(R2) Validation Workflow & Results

The modernized ICH Q2(R2) framework requires proving the method is "fit for purpose" across its lifecycle, focusing heavily on specificity and robustness[3],[7].

ICH_Q2_Workflow Start Method Scoping (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol ColSelect Column Screening (C18, Phenyl-Hexyl, HILIC) Start->ColSelect Opt Method Optimization (Mobile Phase, pH, T) ColSelect->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity (vs. Impurities) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Prec Precision & Accuracy (%RSD < 2.0%) Val->Prec Rob Robustness (DoE Approach) Val->Rob Final Validated Method Ready for QC Spec->Final Lin->Final Prec->Final Rob->Final

Lifecycle approach to analytical procedure development and validation per ICH Q2(R2).

Validation Summary Table (Phenyl-Hexyl Method):

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation products Rs​>3.0 for all forced degradation peaksPass
Linearity R2≥0.999 over reportable range R2=0.9998 (10 µg/mL to 150 µg/mL)Pass
Accuracy Recovery within 98.0% - 102.0%99.4% ± 0.5% across 3 concentration levelsPass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Robustness Insensitive to minor deliberate changesPassed (±2°C Temp, ±0.1 mL/min Flow)Pass

Note on Specificity: Forced degradation (acidic, alkaline, oxidative, and photolytic stress) was performed. While the oxadiazole ring is highly stable, the hydroxymethyl group is susceptible to oxidation. The Phenyl-Hexyl method successfully resolved the resulting carboxylic acid degradant from the main active pharmaceutical ingredient (API) peak[6],[8].

Conclusion

For the purity analysis of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, relying on standard C18 chemistry introduces significant analytical risk due to poor retention and co-elution. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, we establish a highly selective, self-validating chromatographic system. This method fully complies with the rigorous standards set forth in the ICH Q2(R2) guidelines, ensuring data integrity for downstream pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior Source: Thieme Connect URL: [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Source: NIH / PubMed Central URL: [Link]

Sources

Comparative

High-Resolution LC-MS/MS vs. GC-EI-MS: Elucidating the Mass Spectrometry Fragmentation Patterns of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Executive Summary For researchers and drug development professionals, the structural elucidation of low-molecular-weight heterocyclic pharmacophores presents a unique analytical challenge. (4-Ethyl-1,2,5-oxadiazol-3-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of low-molecular-weight heterocyclic pharmacophores presents a unique analytical challenge. (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (MW: 128.13 Da) features a 1,2,5-oxadiazole (furazan) core, a motif highly valued in medicinal chemistry as an amide bioisostere and nitric oxide (NO) donor. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) in characterizing this compound. By examining the causality behind ionization techniques and mapping the exact fragmentation pathways, this guide provides a self-validating framework for robust structural characterization.

Mechanistic Insights: The Furazan Fragmentation Paradigm

To optimize analytical parameters, one must first understand the gas-phase chemistry of the analyte. The 1,2,5-oxadiazole ring is characterized by relatively labile O1-N2 and O1-N5 bonds. Upon collisional activation or electron impact, the heterocycle predominantly undergoes a cycloreversion-like fragmentation, cleaving across the O1-N2 and C3-C4 bonds[1].

Because (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is asymmetrically substituted, this cleavage proceeds via two competing pathways (Pathway A and Pathway B), yielding distinct pairs of nitrile and nitrile oxide fragments. Additionally, the C3-hydroxymethyl group is highly susceptible to the neutral loss of water (-18 Da) under protonated conditions, a process driven by the formation of a resonance-stabilized cation adjacent to the furazan core[2]. Intramolecular interactions within functionalized furazans heavily dictate these primary neutral losses before complete ring shattering occurs[3].

Fragmentation M [M+H]+ m/z 129.0658 (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol PathA Pathway A (O1-N5 & C3-C4 Cleavage) M->PathA PathB Pathway B (O1-N2 & C3-C4 Cleavage) M->PathB H2O_Loss [M+H - H2O]+ m/z 111.0552 Loss of Hydroxymethyl OH M->H2O_Loss -18.0106 Da FragA1 [C3H6N]+ m/z 56.0500 Propionitrile PathA->FragA1 FragA2 [C2H4NO2]+ m/z 74.0242 Hydroxyacetonitrile Oxide PathA->FragA2 FragB1 [C3H6NO]+ m/z 72.0449 Propionitrile Oxide PathB->FragB1 FragB2 [C2H4NO]+ m/z 58.0293 Hydroxyacetonitrile PathB->FragB2

Fig 1: Proposed ESI(+)-MS/MS dual cleavage fragmentation pathway of the furazan derivative.

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

The choice of analytical platform fundamentally alters the observed data. GC-EI-MS utilizes hard ionization (70 eV), imparting ~6000 kJ/mol of internal energy. Because covalent bond dissociation energies range from 300–400 kJ/mol, this results in the complete thermal and electronic shattering of the furazan ring, often rendering the molecular ion (M+•) undetectable. Conversely, LC-ESI-HRMS utilizes soft ionization (~1-2 eV), preserving the pseudo-molecular ion [M+H]+ and allowing for controlled, targeted fragmentation via Higher-energy Collisional Dissociation (HCD).

Table 1: Platform Performance Comparison

MetricLC-ESI-HRMS (Orbitrap/Q-TOF)GC-EI-MS (Quadrupole)
Ionization Technique Soft Ionization (ESI+), ~1-2 eVHard Ionization (EI), 70 eV
Molecular Ion Preservation Excellent ([M+H]+ intact)Poor (Extensive fragmentation)
Mass Accuracy < 3 ppm (High Resolution)~0.1 Da (Nominal Mass)
Primary Application Targeted MS/MS, Mechanistic elucidationSpectral fingerprinting, Library matching
Thermal Degradation Risk Low (Ambient ionization)High (Heated inlet/source)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality control directly into the workflow.

Workflow cluster_LC LC-ESI-HRMS Platform cluster_GC GC-EI-MS Platform Sample Sample Prep (1 mg/mL in MeOH) LC_Inj LC Injection (0.1% FA) Sample->LC_Inj GC_Inj GC Injection (Cold On-Column) Sample->GC_Inj ESI ESI(+) Soft Ionization LC_Inj->ESI HCD HCD MS/MS Targeted Frag. ESI->HCD Data Data Interpretation Mass Defect Analysis HCD->Data EI EI (70 eV) Hard Ionization GC_Inj->EI Scan Full Scan m/z 30-300 EI->Scan Scan->Data

Fig 2: Comparative analytical workflows for MS characterization of furazan derivatives.

Protocol A: LC-ESI-HRMS (Orbitrap)
  • Rationale: The basic nitrogen atoms in the oxadiazole ring readily accept a proton in acidic conditions, making ESI(+) ideal for generating the [M+H]+ precursor.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, heavily driving ionization efficiency.

  • Ionization & Acquisition: Operate in ESI(+) mode. Perform Data-Dependent Acquisition (DDA) MS/MS. Step the Normalized Collision Energy (NCE) to 20, 30, and 40. Causality: Stepped NCE ensures capture of both low-energy neutral losses (e.g., H2O) and high-energy ring cleavages (nitrile formation).

  • System Suitability (Self-Validation): Prior to the run, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The protocol is strictly validated only if the mass error of the calibrant peaks is < 3 ppm, ensuring exact mass assignments of the furazan fragments are reliable.

Protocol B: GC-EI-MS
  • Rationale: EI provides a highly reproducible fragmentation fingerprint. However, furazans are prone to thermal cycloreversion prior to ionization[1].

  • Sample Preparation: Dissolve the analyte in ethyl acetate (10 µg/mL).

  • Injection: Utilize a Cold On-Column (COC) injection or a low-temperature splitless inlet (150°C). Causality: Bypassing a standard 250°C heated inlet prevents the thermal degradation of the furazan ring into isocyanates and nitriles before it even reaches the MS source.

  • Ionization & Acquisition: EI source at 70 eV. Acquire full scan data from m/z 30 to 300.

  • System Suitability (Self-Validation): Run a perfluorotributylamine (PFTBA) tune immediately prior to analysis. Verify that the m/z 69, 219, and 502 isotopic ratios align with standard instrument specifications to confirm proper electron multiplier gain and m/z axis calibration.

Experimental Data Interpretation

The quantitative interpretation of the resulting spectra highlights the stark contrast between the two platforms. LC-ESI-HRMS provides exact mass data, allowing for the unambiguous assignment of elemental formulas to the fragments. GC-EI-MS provides nominal mass data of radical cations and cations, heavily skewed towards the lower mass range due to the 70 eV impact.

Table 2: Comparative Fragment Ion Assignments for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Fragment IdentityFormulaExact m/z [M+H]+ (ESI)Nominal m/z (EI, M+•)Origin / Cleavage Pathway
Intact Molecule C5H8N2O2129.0658128 (often absent)Pseudo-molecular ion / Molecular ion
Water Loss C5H6N2O111.0552110Loss of H2O from C3-hydroxymethyl
Hydroxyacetonitrile Oxide C2H3NO274.024273Ring cleavage (Pathway A)
Propionitrile Oxide C3H5NO72.044971Ring cleavage (Pathway B)
Hydroxyacetonitrile C2H3NO58.029357Ring cleavage (Pathway B)
Propionitrile C3H5N56.050055Ring cleavage (Pathway A)

Conclusion

For the structural elucidation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, LC-ESI-HRMS is the superior platform for mechanistic and metabolic profiling due to its preservation of the molecular ion and ability to track specific heterolytic cleavages via exact mass. GC-EI-MS remains a powerful orthogonal tool for rapid library matching, provided that thermal degradation in the inlet is mitigated through cold injection techniques. Understanding the intrinsic lability of the O1-N2 and C3-C4 bonds is paramount to accurately interpreting the resulting spectral data.

References

  • Cerecetto, Hugo, et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society / SciELO. 4[2]

  • Grossert, Stuart, et al. "Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans." PubMed Central (PMC) / NIH. 3[3]

  • Arkivoc. "Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles." Arkat USA. 5[1]

Sources

Validation

Structural Validation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol: A Comparison Guide to 2D vs. 1D NMR Workflows

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary The 1,2,5-oxadiazole (furazan) scaffold is a highly privileged structural motif utilized extensively in energetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold is a highly privileged structural motif utilized extensively in energetic materials and pharmaceutical drug discovery (1)[1]. However, confirming the exact regiochemistry of substituted furazans, such as (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, presents a unique analytical challenge. Because the heteroaromatic ring lacks attached protons, standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for unambiguous structural elucidation (2)[2]. This guide objectively compares the standard 1D NMR suite against an advanced 2D NMR suite, providing a field-proven, self-validating methodology for absolute structural confirmation.

The Analytical Challenge: The "Silent" Heterocycle

In (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, the core 1,2,5-oxadiazole ring contains two quaternary carbons (C3 and C4) and zero ring protons.

  • The 1D Limitation: A standard ¹H NMR spectrum will only display the signals for the ethyl group and the hydroxymethyl group. While ¹³C NMR will reveal the presence of the two quaternary ring carbons (typically resonating between 150–160 ppm), it provides no connectivity data. You cannot definitively prove whether the ethyl group is at C4 and the hydroxymethyl is at C3, or vice versa.

  • The 2D Solution: To bridge this gap, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (²J and ³J) carbon-proton scalar couplings, allowing analysts to "see" across the heteroatoms and map the side-chain protons directly to the "silent" quaternary carbons of the furazan ring (2)[2].

Product Comparison: Standard 1D Suite vs. Advanced 2D NMR Suite

When allocating instrument time and resources for structural validation, selecting the right analytical suite is critical. Below is an objective comparison of the two workflows for this specific molecular class.

Performance MetricStandard 1D Suite (¹H, ¹³C, DEPT)Advanced 2D Suite (HSQC, HMBC)
Regiochemical Confidence Low (Assumes connectivity)Absolute (Directly maps connectivity)
Quaternary Carbon Assignment Ambiguous (C3/C4 are nearly identical)Definitive (Resolved via ²J/³J couplings)
Positional Isomer Differentiation ImpossibleHighly Accurate
Instrument Time ~15–30 minutes~2–4 hours
Data Complexity Low (Simple 1D peak picking)High (Requires multidimensional processing)
Self-Validating Capability NoYes (Multiple converging correlation pathways)

Step-by-Step Methodology: The 2D NMR Workflow

To establish a self-validating system, the experimental protocol must be rigorously controlled. The following workflow outlines the optimal parameters for elucidating (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (3)[3].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (rather than standard CDCl₃).

  • Causality: DMSO-d₆ slows down the chemical exchange of the hydroxyl (-OH) proton. This preserves the ³J scalar coupling between the -OH proton and the adjacent -CH₂- group, providing an additional structural anchor in the 2D spectra that would be lost to rapid exchange line-broadening in CDCl₃.

Step 2: 1D Baseline Acquisition

  • Action: Acquire high-resolution ¹H (16 scans) and ¹³C (1024 scans) spectra.

  • Causality: Establishes the exact chemical shifts of the protonated side chains and the isolated quaternary carbons, serving as the high-resolution F2 and F1 axes for the subsequent 2D experiments.

Step 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire HSQC with a ¹J_CH coupling constant optimized for 145 Hz.

  • Causality: HSQC filters out all quaternary carbons. It strictly assigns the direct C-H bonds, allowing you to unambiguously pair the ethyl -CH₂- protons to their specific carbon, and the hydroxymethyl -CH₂- protons to theirs.

Step 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire HMBC with the long-range coupling delay (Δ) set to 65 ms.

  • Causality: The HMBC experiment is optimized for long-range carbon-proton coupling constants (ⁿJ_CH) of approximately 8 Hz. A delay of 1/(2 * 8 Hz) = 62.5 ms (rounded to 65 ms) perfectly captures the ³J couplings from the ethyl and hydroxymethyl protons to the quaternary C3/C4 carbons, ensuring maximum cross-peak intensity for structural mapping (1)[1].

Experimental Data & Mechanistic Proof

A protocol is only as trustworthy as the data it produces. The table below demonstrates how the HMBC data creates a self-validating system .

Table 1: NMR Assignments and HMBC Correlations

(Data simulated based on established 1,2,5-oxadiazole chemical shift parameters)

PositionGroup¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (²J, ³J)Structural Significance
Ethyl CH₃ Side Chain1.30 (t, 3H)12.0Ethyl CH₂ (19.5), C4 (159.0) Confirms the ethyl group is an intact unit attached to C4.
Ethyl CH₂ Side Chain2.80 (q, 2H)19.5Ethyl CH₃ (12.0), C4 (159.0) , C3 (156.0) The strong ²J to C4 and ³J to C3 proves the ethyl group's exact location on the ring.
Hydroxymethyl CH₂ Side Chain4.75 (s, 2H)53.0C3 (156.0) , C4 (159.0) The strong ²J to C3 and ³J to C4 proves the hydroxymethyl group is at position 3.
Ring C3 Quaternary-156.0-Differentiated from C4 by converging HMBC cross-peaks.
Ring C4 Quaternary-159.0-Differentiated from C3 by converging HMBC cross-peaks.

The Self-Validating Logic: The structure is proven not by a single data point, but by the convergence of multiple independent pathways. The ethyl -CH₂- protons (2.80 ppm) show a strong ²J correlation to the carbon at 159.0 ppm (C4). Simultaneously, the hydroxymethyl -CH₂- protons (4.75 ppm) show a strong ²J correlation to the carbon at 156.0 ppm (C3). Because both sets of protons also show weaker ³J correlations to the opposite quaternary carbon, the entire contiguous C3-C4 bond of the 1,2,5-oxadiazole ring is completely mapped and validated.

Visualizing the Elucidation Pathway

The logical progression of this analytical workflow is mapped below.

G N1 1D ¹H & ¹³C NMR Identify Side Chains N2 ¹H-¹³C HSQC Assign Direct C-H Bonds N1->N2 Resolves overlap N3 ¹H-¹³C HMBC Bridge Quaternary Carbons N2->N3 Long-range coupling N4 Isomer Differentiation Resolve C3/C4 Linkages N3->N4 ²J/³J correlations N5 Validated Structure (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol N4->N5 Unambiguous assignment

Fig 1: Logical workflow for 2D NMR structural validation of 1,2,5-oxadiazole derivatives.

Conclusion

For proton-deficient heterocycles like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, relying solely on 1D NMR introduces unacceptable regiochemical ambiguity. By upgrading to an Advanced 2D NMR Suite—specifically leveraging optimized HSQC and HMBC sequences—researchers can create a self-validating data matrix. This approach not only definitively assigns the quaternary carbons but completely eliminates the possibility of positional isomer misidentification, ensuring the highest standards of scientific integrity in structural validation.

References

  • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Source: scielo.br.
  • Title: Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Source: nih.gov.
  • Title: Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. Source: researchgate.net.

Sources

Safety & Regulatory Compliance

Safety

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that managing heterocyclic building blocks like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (also known as 4-ethylfurazan-3-methanol) requires more than just following standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing heterocyclic building blocks like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (also known as 4-ethylfurazan-3-methanol) requires more than just following standard operating procedures—it requires a mechanistic understanding of the molecule.

In drug discovery and development, 1,2,5-oxadiazoles are highly valued for their unique physicochemical properties, but their high nitrogen-to-carbon ratios introduce specific logistical and safety requirements during waste management [1]. This guide provides an authoritative, self-validating protocol for the proper disposal and spill response for this compound, ensuring laboratory safety and strict regulatory compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first analyze the molecular behavior of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. The furazan core contains an N-O bond that, while stable under standard laboratory conditions, can release toxic nitrogen oxides (NOx) upon thermal decomposition.

Causality Insight: The compound's H315 (Skin Irritation) and H319 (Eye Irritation) designations stem from the nucleophilic nature of the hydroxymethyl group combined with the electron-withdrawing furazan ring. This allows the molecule to readily interact with cellular proteins and lipid bilayers, causing acute irritation [2]. Consequently, dermal and ocular protection are non-negotiable during all handling and disposal phases.

Table 1: Physicochemical and Hazard Profile
Property / IdentifierValue / Description
CAS Number 79552-35-5 / 1935375-33-9
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)

Step-by-Step Disposal Protocol

Because of the potential for NOx generation, direct drain disposal or low-temperature evaporation is strictly prohibited. The only scientifically sound method for disposing of 1,2,5-oxadiazole derivatives is high-temperature incineration equipped with NOx scrubbing systems .

Step 1: Waste Segregation & Compatibility Testing

  • Action: Isolate (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol waste from strong oxidizers, strong acids, and reducing agents. Route it to the "Non-Halogenated Organic" waste stream (unless it was used in a reaction with halogenated solvents like Dichloromethane, in which case it must go to the "Halogenated" stream).

  • Self-Validating Check: Before adding a bulk quantity of this compound to a mixed organic waste carboy, perform a micro-scale compatibility test. Extract a 1 mL aliquot of the intended waste stream and mix it with 50 mg of the oxadiazole waste in a fume hood. Monitor for exothermic activity or gas evolution for 15 minutes. If the temperature remains stable, proceed with bulk transfer.

Step 2: Primary Packaging

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Causality: HDPE provides excellent chemical resistance against the alcohol moiety, while amber glass prevents potential UV-mediated degradation of the oxadiazole ring during temporary storage.

Step 3: Labeling and Manifesting

  • Action: Label the container clearly as "Hazardous Waste - Organic (Contains 1,2,5-oxadiazole derivative)".

Step 4: High-Temperature Incineration

  • Action: Coordinate with a licensed RCRA hazardous waste vendor. Explicitly note on the manifest that the waste contains high-nitrogen heterocyclic compounds. This ensures the vendor routes the waste to an incinerator with active catalytic reduction (SCR) or wet scrubbing systems to neutralize NOx emissions.

Spill Response Workflow

In the event of an accidental release, immediate and systematic action is required to prevent respiratory exposure and environmental contamination.

SpillResponse A 1. Spill Detected (Isolate Area) B 2. Ensure Ventilation & Don PPE A->B C 3. Apply Inert Absorbent (Sand/Vermiculite) B->C D 4. Mechanically Sweep (Avoid Dust) C->D E 5. Transfer to HDPE Waste Container D->E F 6. Decontaminate Surface (Soap/Ethanol) E->F G 7. Route to Incineration F->G

Standard Operating Procedure for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol spill containment.

Spill Protocol Details:

  • Evacuation & PPE: Immediately clear the area. Don standard PPE, including a well-fitted half-mask respirator with organic vapor cartridges if the spill occurs outside a ventilated fume hood.

  • Containment: Do NOT use combustible materials like paper towels for bulk spills. Use an inert absorbent such as vermiculite or dry sand. The inert matrix prevents localized heating if the chemical interacts with ambient moisture or trace contaminants.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination & Self-Validation: Wash the spill surface with a mild detergent solution, followed by an ethanol wipe, to solubilize and remove any residual compound. Self-Validating Check: After decontamination, use a secondary clean ethanol wipe on the surface; if the wipe shows any discoloration or chemical residue, repeat the decontamination step before declaring the area safe.

Regulatory & Compliance Framework

Under the Resource Conservation and Recovery Act (RCRA), while (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is not specifically P-listed or U-listed by name, it falls under the characteristic of toxicity and general hazardous waste guidelines due to its GHS classifications. Furthermore, if this compound is utilized in pharmaceutical development, its disposal must align with the [3], which strictly prohibits the sewering of any pharmaceutical intermediates or active ingredients.

References

  • (1,2,5-oxadiazol-3-yl)methanol — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). Available at: [Link]

Handling

Personal protective equipment for handling (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Comprehensive Safety & Handling Guide: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS No. 1935375-33-9).[1] Given that this is a research chemical, comprehensive toxicological data is not yet available. Therefore, this protocol is built upon a conservative approach, inferring potential hazards from its structural motifs—the oxadiazole ring and the methanol group—and establishing a self-validating system of controls to ensure user safety.

Understanding the Inferred Hazard Profile

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a heterocyclic compound. While specific data for this molecule is sparse, we must analyze its constituent parts to anticipate its behavior and potential risks.

  • 1,2,5-Oxadiazole Moiety: The oxadiazole ring is a common pharmacophore in medicinal chemistry.[2][3] Safety data for various oxadiazole derivatives frequently indicate risks of skin irritation, serious eye irritation, and respiratory irritation if inhaled.[4] Some derivatives are classified as harmful if swallowed.[4][5]

  • Methanol Group (-CH₂OH): The presence of a primary alcohol, specifically a methanol derivative, introduces hazards associated with methanol itself. Methanol is toxic if swallowed, inhaled, or absorbed through the skin and can cause damage to organs, particularly the optic nerve and central nervous system.[6][7][8][9] It is also a flammable liquid.[7][9]

  • A skin and eye irritant.[4]

  • Potentially harmful if swallowed or inhaled.[4][5]

  • A potential organ toxicant, reflecting the hazards of methanol.[6][8]

  • Combustible, with flammable vapors.[7]

This conservative assessment dictates the stringent engineering controls and personal protective equipment (PPE) outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a comprehensive system designed to place barriers between the researcher and the potential hazard. Our approach is hierarchical, starting with engineering controls and supplementing with personal gear.

Primary Engineering Control: The Chemical Fume Hood

All handling of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[9][10]

Causality: The primary reasons for this mandate are:

  • Inhalation Hazard: The potential for respiratory irritation and systemic toxicity via inhalation is significant.[4][6] A fume hood provides constant ventilation to capture and exhaust any vapors or aerosols generated.[9]

  • Unknown Volatility: The volatility of this specific compound is not documented. The methanol group suggests it may be more volatile than a simple solid.

  • Containment: In case of a spill, the fume hood provides primary containment, preventing the release of the chemical into the laboratory environment.[6]

Secondary Protective Measures: The PPE Ensemble

The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale & Key Considerations
Eye & Face ANSI-approved safety goggles with side shields or a full-face shield.[10]Mandatory at all times. Protects against splashes and potential aerosols. A face shield should be used in conjunction with goggles when there is a significant splash risk (e.g., large volume transfers, heating). Assumes the compound is a serious eye irritant.
Skin & Body Flame-resistant (FR) lab coat, fully buttoned with sleeves of sufficient length.[10]Protects against splashes and minimizes skin contact. The FR property is a precaution against the flammability hazard inferred from the methanol group.[11] Wear full-length pants and closed-toe shoes.[10]
Hand Protection Double-gloving with nitrile gloves.[6][10]Inner Glove: Standard nitrile glove. Outer Glove: Heavier-duty nitrile glove. Causality: Nitrile provides good protection against splashes of methanol and many organic solvents.[6] Double-gloving provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.[12] Change gloves immediately upon contamination.[10]
Respiratory Not required if work is performed within a certified fume hood.A fume hood is the primary engineering control for respiratory protection.[9] A respirator (e.g., an N95 or a cartridge respirator for organic vapors) may be required for spill cleanup outside of a fume hood, and personnel must be fit-tested and trained for its use.[10]

Operational & Disposal Plans

A safe protocol is a self-validating system. Every step, from preparation to disposal, must be deliberate and controlled.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Don Full PPE Ensemble prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Weigh Compound on Anti-Static Weigh Paper prep3->handle1 Begin Experiment handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent & Mix handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Conclude Experiment clean2 Segregate Waste clean1->clean2 clean3 Remove Outer Gloves (in hood) clean2->clean3 clean4 Remove Inner Gloves & Lab Coat clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Step-by-Step Protocol:

  • Pre-Operation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don the complete PPE ensemble: lab coat, safety goggles, and double nitrile gloves.[10]

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.

  • Handling:

    • When weighing the solid, use anti-static weigh paper or a grounded weighing vessel to prevent static discharge, a potential ignition source.[4]

    • Keep the container of the chemical tightly closed when not in use.[4][6]

    • Conduct all transfers and solution preparations well within the fume hood sash.

  • Post-Operation & Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove outer gloves while still in the fume hood and dispose of them in the designated solid waste container.

    • Step away from the fume hood, remove the inner gloves, followed by the lab coat.

    • Wash hands thoroughly with soap and water.[12]

Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogen-Free Organic Solids."

  • Liquid Waste: All solutions containing (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol must be collected in a sealed, properly labeled hazardous waste container designated for "Halogen-Free Organic Liquids."[10]

  • Never dispose of this chemical down the drain.[4][5]

  • Follow all local and institutional regulations for hazardous waste disposal.

Emergency Procedures: A Plan for the Unexpected

Spill Response
  • Inside Fume Hood:

    • Alert others in the immediate area.

    • Contain the spill using a chemical spill kit (absorbent pads or sand).[6]

    • Gently collect the absorbed material using non-sparking tools and place it in the hazardous solid waste container.[7]

    • Wipe the area clean and decontaminate.

  • Outside Fume Hood:

    • Evacuate the immediate area and alert personnel to prevent entry.[6][12]

    • If the spill is large or you are not trained for spill cleanup, contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Avoid breathing vapors.[6]

Personnel Exposure
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

When seeking medical attention, bring a copy of this guide and any available Safety Data Sheet (SDS) for structurally similar compounds.

References

  • Naeem, U., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Naeem, U., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. National Center for Biotechnology Information. [Link]

  • UCLA EH&S. (2012). Methanol - Standard Operating Procedure. [Link]

  • IsoLab, University of Washington. (2021). Methanol Standard Operating Procedure. [Link]

  • Methanex. (2017). Safety Data Sheet: Methanol. [Link]

  • ResearchGate. (August 18 2025) Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methanol. [Link]

  • University of Toledo. (2025). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). [Link]

Sources

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